L-ANAP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCXMNMUMGDJG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-ANAP: A Technical Guide to a Versatile Fluorescent Non-Canonical Amino Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles and applications of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a powerful tool in molecular and cellular biology. This compound is a fluorescent, non-canonical amino acid (ncAA) that can be genetically incorporated into proteins, offering a precise method for site-specific labeling.[1][2] Its intrinsic fluorescence is highly sensitive to the polarity of its local environment, making it an exceptional probe for studying protein conformational changes and interactions in real-time.[3]
Core Concepts: How this compound Works
The utility of this compound stems from its unique properties as a genetically encodable fluorophore. Unlike traditional fluorescent dyes that are chemically conjugated to proteins, this compound can be incorporated into the polypeptide chain during protein synthesis. This is achieved through a technique known as amber stop codon suppression.[1][4]
The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. A plasmid encoding this pair (often referred to as pANAP) is introduced into the expression system along with a plasmid for the target protein. The target protein's gene is modified to contain an amber stop codon (TAG) at the desired site of this compound incorporation. In the presence of this compound in the culture medium, the orthogonal synthetase specifically charges the orthogonal tRNA with this compound. This charged tRNA then recognizes the amber codon and incorporates this compound into the growing polypeptide chain, allowing for the production of a full-length, site-specifically labeled protein.
The fluorescence of this compound is environmentally sensitive. Its emission spectrum undergoes a blue shift in less polar environments, providing a direct readout of changes in the local environment of the labeled site. This property is particularly valuable for investigating protein dynamics, such as the conformational changes that occur during ion channel gating or receptor activation.
Quantitative Data: Photophysical Properties of this compound
The photophysical properties of this compound are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for this compound.
| Property | Value | Conditions | Reference(s) |
| Full Name | L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | ||
| Excitation Maximum (λex) | ~350-360 nm | Aqueous Buffer | |
| Emission Maximum (λem) | ~485-500 nm | Aqueous Buffer | |
| ~475 nm | Ethanol | ||
| ~420 nm | Ethyl Acetate | ||
| Molar Extinction Coefficient (ε) | ~12,600 M⁻¹cm⁻¹ | at 350 nm in aqueous solution | |
| 17,500 M⁻¹cm⁻¹ | at 360 nm in Ethanol | ||
| Quantum Yield (Φ) | ~0.3 | Aqueous Buffer | |
| 0.48 | Ethanol | ||
| Fluorescence Lifetime (τ) | Biexponential decay: 1.3 ns (76%) and 3.3 ns (24%) | Free this compound |
Mandatory Visualizations
Experimental Workflow: Site-Specific Incorporation of this compound
Caption: Workflow for site-specific this compound incorporation.
Signaling Pathway: GPCR Activation and β-Arrestin Recruitment
Caption: GPCR activation and β-arrestin recruitment pathway.
Experimental Workflow: Transition Metal Ion FRET (tmFRET)
Caption: Workflow for a tmFRET experiment using this compound.
Experimental Protocols
Site-Specific Incorporation of this compound into Proteins in Mammalian Cells
This protocol provides a general methodology for the site-specific incorporation of this compound into a target protein expressed in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.
-
pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound).
-
This compound (or its methyl ester, this compound-ME).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Protein purification reagents (specific to the target protein's purification tag).
Methodology:
-
Cell Culture and Transfection:
-
Plate mammalian cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the target protein expression plasmid and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
A typical DNA ratio is 1:1 (target plasmid:pANAP plasmid).
-
-
This compound Supplementation:
-
Prepare a stock solution of this compound or this compound-ME in a suitable solvent (e.g., 10 mM in ethanol).
-
Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration of this compound in the medium typically ranges from 10 to 20 µM.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvest the cells by scraping or trypsinization. Wash the cells with ice-cold PBS.
-
-
Protein Extraction and Purification:
-
Lyse the cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the this compound-containing protein from the supernatant using an appropriate affinity chromatography method based on the purification tag on the target protein (e.g., His-tag, FLAG-tag).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by methods such as in-gel fluorescence imaging (visualizing the fluorescence of this compound in an SDS-PAGE gel) and mass spectrometry.
-
Transition Metal Ion FRET (tmFRET) for Distance Measurements
This protocol outlines a general procedure for performing tmFRET experiments to measure intramolecular distances using this compound as a donor and a transition metal ion as an acceptor.
Materials:
-
Purified protein with site-specifically incorporated this compound (FRET donor).
-
The same protein with an additional cysteine mutation at the desired acceptor site.
-
A cysteine-reactive transition metal ion chelate (e.g., Cu²⁺-TETAC).
-
Buffer for fluorescence measurements.
-
Fluorometer or fluorescence microscope.
Methodology:
-
Labeling with the FRET Acceptor:
-
Incubate the purified, cysteine-mutated protein with the cysteine-reactive metal chelate (e.g., Cu²⁺-TETAC) to specifically label the acceptor site.
-
Remove excess, unreacted chelate by size-exclusion chromatography or dialysis.
-
-
Fluorescence Measurements:
-
Prepare a solution of the this compound-labeled protein (without the acceptor) in the measurement buffer and record its fluorescence emission spectrum and intensity. This serves as the "donor-only" control.
-
Prepare a solution of the dual-labeled protein (containing both this compound and the metal ion acceptor) at the same concentration.
-
Record the fluorescence emission spectrum and intensity of the dual-labeled protein under the same conditions.
-
-
Data Analysis:
-
Calculate FRET Efficiency (E): The FRET efficiency is determined from the quenching of the donor fluorescence in the presence of the acceptor using the following equation:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Calculate Donor-Acceptor Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation:
-
r = R₀ * [(1/E) - 1]^(1/6)
-
Where R₀ is the Förster distance, which is the distance at which FRET efficiency is 50%. R₀ is dependent on the spectral properties of the donor-acceptor pair.
-
-
Conclusion
This compound has emerged as a versatile and powerful tool for the site-specific fluorescent labeling of proteins. Its genetic encodability allows for precise placement within a protein of interest, while its environmentally sensitive fluorescence provides a dynamic window into protein structure and function. The methodologies outlined in this guide, from site-specific incorporation to advanced FRET applications, provide a framework for researchers to leverage the unique capabilities of this compound in their investigations of complex biological processes. As the field of chemical biology continues to advance, the applications of this compound and other non-canonical amino acids are poised to further unravel the intricacies of the molecular machinery of life.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic Properties of L-ANAP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for probing protein structure, dynamics, and function. Its small size and environmentally sensitive fluorescence make it an ideal reporter for site-specific labeling of proteins, enabling real-time analysis of conformational changes in living cells and in vitro. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Spectroscopic Properties of this compound
This compound's fluorescence is characterized by its sensitivity to the polarity of its local environment. This solvatochromism is a key feature that allows researchers to monitor changes in the protein microenvironment, such as those occurring during ligand binding, protein-protein interactions, or voltage-dependent gating of ion channels.[1]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic properties of this compound in various solvent environments.
| Property | Value | Solvent/Conditions | Reference |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) | [2] |
| Quantum Yield (Φ) | 0.3 | Aqueous Environment | [3] |
| Fluorescence Lifetime (τ) | 1.3 ns (76%) and 3.3 ns (24%) | Aqueous Environment (two-exponential decay) | [3][4] |
Table 1: Key Spectroscopic Parameters of this compound.
| Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Reference |
| Water | 352 | 491 | |
| Ethanol | ~360 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 453 | |
| Ethyl Acetate (EtOAc) | Not Specified | 432 | |
| Methanol-Water Mixtures | 360 | Blue-shifts with increasing methanol | |
| Isopropanol-Water Mixtures | 360 | Blue-shifts with increasing isopropanol |
Table 2: Excitation and Emission Maxima of this compound in Different Solvents. The blue-shift in emission maximum in less polar solvents is a hallmark of this compound's environmental sensitivity.
Experimental Protocols
The site-specific incorporation of this compound into a target protein is achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts this compound instead of terminating translation.
Site-Specific Incorporation of this compound into Proteins in Mammalian Cells
This protocol outlines the general steps for incorporating this compound into a protein of interest expressed in mammalian cells.
Materials:
-
Plasmid encoding the target protein with a TAG amber stop codon at the desired insertion site.
-
Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA (pANAP).
-
This compound methyl ester (a cell-permeable form of this compound).
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Culture the chosen mammalian cell line under standard conditions.
-
Co-transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the pANAP plasmid using a suitable transfection reagent.
-
This compound Supplementation: Following transfection, supplement the cell culture medium with this compound methyl ester to a final concentration of 10-20 µM.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.
-
Harvesting and Analysis: Harvest the cells and proceed with downstream applications such as fluorescence microscopy, western blotting, or protein purification.
Voltage Clamp Fluorometry (VCF) with this compound
VCF is a powerful technique that combines electrophysiology with fluorescence spectroscopy to study the conformational dynamics of voltage-gated ion channels and other membrane proteins in real-time.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the target ion channel with a TAG codon at the site of interest.
-
cRNA for the this compound aaRS and tRNA.
-
This compound.
-
Two-electrode voltage clamp setup.
-
Fluorescence microscope equipped with an appropriate excitation light source (e.g., 360-405 nm laser) and emission filters.
-
Photomultiplier tube (PMT) or a sensitive camera for fluorescence detection.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Co-inject the oocytes with the cRNAs for the target channel and the this compound incorporation machinery.
-
Incubate the oocytes in a solution containing this compound for 2-4 days to allow for protein expression and incorporation of the fluorescent amino acid.
-
-
VCF Recording:
-
Place an oocyte in the recording chamber of the VCF setup and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Position the fluorescence excitation light source to illuminate the oocyte and focus the emission onto the detector.
-
Apply a voltage protocol (e.g., voltage steps) to the oocyte while simultaneously recording the ionic current and the fluorescence signal from this compound.
-
-
Data Analysis:
-
Analyze the relationship between the change in membrane voltage, the resulting ionic current, and the change in this compound fluorescence intensity. This allows for the correlation of conformational changes (reported by fluorescence) with the functional state of the ion channel (reported by the current).
-
Transition Metal Ion FRET (tmFRET) with this compound
tmFRET is a technique used to measure intramolecular distances and distance changes in proteins. This compound serves as an excellent FRET donor, and transition metal ions like Co²⁺ or Cu²⁺ can act as acceptors.
Materials:
-
Purified protein with this compound incorporated at a specific site.
-
A method to introduce a transition metal ion acceptor at a second site in the protein. This can be achieved by:
-
Engineering a di-histidine (His-His) motif for metal chelation.
-
Site-directed mutagenesis to introduce a cysteine residue for labeling with a metal-chelating probe.
-
-
Transition metal salt (e.g., CoCl₂ or CuSO₄).
-
Fluorometer.
Procedure:
-
Protein Preparation: Express and purify the target protein containing both the this compound donor and the metal binding site for the acceptor.
-
Fluorescence Measurement (Donor alone): Measure the baseline fluorescence emission spectrum of the this compound-labeled protein in a fluorometer.
-
Addition of Acceptor: Add a saturating concentration of the transition metal ion to the protein sample.
-
Fluorescence Measurement (Donor + Acceptor): Measure the fluorescence emission spectrum of the protein in the presence of the transition metal ion.
-
FRET Efficiency Calculation: The quenching of this compound fluorescence in the presence of the metal ion is used to calculate the FRET efficiency (E). The distance (r) between the donor and acceptor can then be estimated using the Förster equation: E = 1 / (1 + (r/R₀)⁶) , where R₀ is the Förster distance.
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for site-specific incorporation of this compound into proteins in mammalian cells.
Caption: Experimental workflow for Voltage Clamp Fluorometry (VCF) using this compound in Xenopus oocytes.
References
- 1. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP: A Technical Guide to a Powerful Fluorescent Probe for Elucidating Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and application of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a genetically encodable, environmentally sensitive fluorescent unnatural amino acid. This compound's unique properties make it an invaluable tool for investigating protein structure, function, and dynamics in real-time and within the complex environment of living cells. This guide provides a comprehensive overview of its core principles, detailed experimental protocols, and data presentation to facilitate its successful implementation in research and drug discovery.
Core Concepts: The Power of a Genetically Encoded Fluorescent Probe
The utility of fluorescent probes in biology is well-established; however, traditional methods often suffer from limitations such as the large size of fluorescent protein tags (e.g., GFP) which can perturb the function of the protein of interest, or the lack of specificity of organic fluorophores. The development of genetically encodable fluorescent amino acids like this compound has revolutionized the field by enabling the site-specific incorporation of a small, fluorescent reporter directly into the polypeptide chain of a target protein.
This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair . This engineered pair functions independently of the host cell's endogenous translational machinery. The orthogonal synthetase is specifically evolved to recognize and charge its cognate tRNA with this compound. This this compound-loaded tRNA then recognizes a unique codon, typically the amber stop codon (UAG) , which has been introduced into the gene of interest at the desired site via site-directed mutagenesis. This process, known as amber codon suppression , allows for the precise insertion of this compound at virtually any position within a protein.
A key feature of this compound is its environmentally sensitive fluorescence . Its emission spectrum and quantum yield are sensitive to the polarity of its local environment. This property allows researchers to monitor conformational changes in a protein, protein-protein interactions, and the binding of ligands or substrates, all of which can alter the microenvironment surrounding the incorporated this compound.
Quantitative Data on this compound's Photophysical Properties
The successful application of this compound as a fluorescent probe requires a thorough understanding of its photophysical characteristics. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference Solvent |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) |
| Excitation Maximum (λex) | ~350-360 nm | Varies with solvent |
| Emission Maximum (λem) | ~450-500 nm | Varies with solvent |
| Solvent | Quantum Yield (Φ) |
| Water | 0.93 |
| Buffer | 0.98 |
| Methanol (MeOH) | 0.61 |
| Ethanol (EtOH) | 0.60 |
| DMSO | 0.70 |
| THF | 0.15 |
Note: The fluorescence lifetime of this compound is in the nanosecond range and is also sensitive to the local environment.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the successful use of this compound.
Synthesis of this compound
While commercially available, this compound can be synthesized in the lab. An efficient six-step enantiospecific synthesis has been developed, with a key step being the Fukuyama-Mitsunobu reaction.[1][2][3][4] The synthesis starts from commercially available materials and allows for the production of the optically pure L-enantiomer, which is crucial for its effective incorporation into proteins in living cells.[1]
Site-Directed Mutagenesis for Amber Codon Introduction
The introduction of a TAG codon at the desired position in the gene of interest is a critical first step.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the TAG codon at the desired location
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Protocol:
-
Primer Design: Design primers (typically 25-45 bases in length) containing the TAG mutation in the middle, with 10-15 bases of correct sequence on either side. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Set up a PCR reaction using the plasmid template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Following PCR, add DpnI enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
Genetic Incorporation of this compound into Proteins in Mammalian Cells
This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for the expression of a target protein containing this compound.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the target gene with an amber (TAG) codon
-
Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (aaRS) and tRNA (pANAP)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
This compound (typically used at a final concentration of 10-20 µM)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing the plasmid for the target protein and the pANAP plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex dropwise to the cells.
-
-
Addition of this compound: Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium supplemented with this compound.
-
Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting:
-
For analysis of whole-cell lysates, wash the cells with PBS and then lyse them in a suitable lysis buffer.
-
For protein purification, proceed to the next protocol.
-
Purification of His-tagged this compound-labeled Membrane Proteins
This protocol is for the purification of a His-tagged membrane protein containing this compound expressed in mammalian cells.
Materials:
-
Transfected cells expressing the His-tagged this compound-labeled protein
-
Lysis buffer (e.g., Tris buffer with salt, protease inhibitors, and a mild detergent like DDM)
-
Ni-NTA affinity resin
-
Wash buffer (lysis buffer with a low concentration of imidazole, e.g., 20-40 mM)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)
Protocol:
-
Cell Lysis: Harvest the cells and resuspend them in lysis buffer. Incubate on ice with gentle agitation to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble debris.
-
Affinity Chromatography:
-
Incubate the clarified lysate with pre-equilibrated Ni-NTA resin to allow the His-tagged protein to bind.
-
Load the resin onto a column and wash with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the this compound-labeled protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of this compound by fluorescence scanning of the gel or by mass spectrometry.
Fluorescence Microscopy of this compound Labeled Proteins
This protocol outlines the basic steps for imaging this compound fluorescence in live cells using a confocal microscope.
Materials:
-
Cells expressing the this compound-labeled protein cultured on glass-bottom dishes or coverslips.
-
Live-cell imaging medium.
-
Confocal microscope equipped with a suitable laser for exciting this compound (e.g., 355 nm or 405 nm laser).
Protocol:
-
Sample Preparation: Replace the culture medium with live-cell imaging medium.
-
Microscope Setup:
-
Turn on the microscope and the laser.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the excitation wavelength to ~355 nm.
-
Set the emission detection window to capture the this compound fluorescence (e.g., 420-500 nm).
-
-
Image Acquisition:
-
Focus on the cells.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images. For dynamic studies, time-lapse imaging can be performed.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound has been employed and a typical experimental workflow for its use.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP triggers a cascade of downstream signaling events. This compound has been used to study the conformational changes in the P2X7 receptor upon ATP binding.
TRPV1 Channel Activation Pathway
The TRPV1 channel is a polymodal nociceptor activated by various stimuli, including capsaicin and heat. This compound has been instrumental in mapping the conformational dynamics of TRPV1 activation.
Experimental Workflow for this compound Incorporation and Analysis
This diagram outlines the general workflow for a typical experiment utilizing this compound.
This technical guide provides a solid foundation for researchers looking to harness the power of this compound. By combining the provided protocols with a clear understanding of the underlying principles, scientists can effectively use this fluorescent probe to gain unprecedented insights into the intricate world of protein dynamics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Unnatural Amino Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction to Unnatural Amino Acid Fluorescence
The site-specific incorporation of unnatural amino acids (UAAs) endowed with fluorescent properties into proteins represents a significant advancement in the fields of chemical biology, drug discovery, and molecular imaging. This technique provides a powerful tool for studying protein structure, function, and dynamics with minimal perturbation to the native biological system. Unlike traditional fluorescent labeling methods that rely on large protein tags (e.g., Green Fluorescent Protein) or non-specific chemical conjugation of organic dyes, fluorescent UAAs offer the precision of a genetically encoded, small-sized probe.[1][2] This allows for high-resolution insights into molecular behavior while preserving the integrity of the protein of interest.[1]
This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of unnatural amino acid fluorescence. It is designed to be a technical resource for researchers and professionals seeking to leverage this innovative technology in their work.
Core Principles
The fundamental principle behind UAA fluorescence lies in the expansion of the genetic code.[2] This is most commonly achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a nonsense codon, typically the amber stop codon (UAG), introduced at a specific site in the gene of interest. The orthogonal aaRS is engineered to exclusively charge its tRNA with the desired fluorescent UAA, which is supplied in the cell culture medium. During protein translation, the ribosome reads the UAG codon and, instead of terminating translation, incorporates the fluorescent UAA into the polypeptide chain.
This site-specific incorporation offers several advantages:
-
Minimal Perturbation: Fluorescent UAAs are structurally similar to natural amino acids, minimizing steric hindrance and preserving the native structure and function of the target protein.
-
Precise Labeling: The position of the fluorescent probe is dictated by the location of the nonsense codon, allowing for precise control over the labeling site.
-
Diverse Chemistries: A wide array of fluorescent UAAs with varying photophysical properties can be incorporated, enabling a broad range of applications.
Data Presentation: Photophysical Properties of Fluorescent Unnatural Amino Acids
The selection of a fluorescent UAA is dictated by the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. The following table summarizes the photophysical properties of several commonly used fluorescent UAAs.
| Unnatural Amino Acid | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Applications |
| 4-Cyanophenylalanine | pCNF | ~240-280 | ~295 | ~0.14 | ~1,500 | Environmentally sensitive probe, useful in the presence of tryptophan. |
| 4-Cyano-L-tryptophan | 4CN-Trp | ~325 | ~420 | >0.8 | ~6,000 | Blue fluorescent amino acid with high quantum yield and photostability. |
| Dansylalanine | DanAla | ~336 | ~520 | Varies with solvent polarity | ~4,300 | Environmentally sensitive fluorophore, useful for monitoring protein unfolding. |
| Acridonylalanine | Acd | ~385 | ~450 | ~0.98 (in water) | ~5,700 | Highly photostable with a high quantum yield, suitable for FRET and fluorescence lifetime imaging. |
| 7-Aminocoumarin-lysine | ACouK | ~350 | ~440 | - | - | FRET donor, genetically encodable. |
| 7-Amino-4-trifluoromethylcoumarin-lysine | AFCouK | ~380 | ~470 | - | - | FRET donor with red-shifted spectra compared to ACouK. |
| Naphthylalanine (1-Nal) | 1-Nal | ~280 | ~340 | - | ~6,000 | Intrinsic fluorescence, used to probe protein folding and interactions. |
| Naphthylalanine (2-Nal) | 2-Nal | ~275 | ~350 | - | ~5,000 | Intrinsic fluorescence, used as a tryptophan replacement. |
Experimental Protocols
The successful incorporation of a fluorescent UAA and subsequent analysis involves a series of well-defined experimental steps.
Site-Directed Mutagenesis
The first step is to introduce an amber stop codon (TAG) at the desired location in the gene of interest. The QuikChange site-directed mutagenesis method is a commonly used technique for this purpose.
Protocol:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired TAG mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Reaction: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the plasmid containing the gene of interest as the template and the designed primers.
-
Template DNA: 50 ng
-
10x Reaction Buffer: 5 µL
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTPs: 1 µL
-
PfuTurbo DNA Polymerase: 1 µL
-
ddH₂O to a final volume of 50 µL
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 1 minute
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Sequence Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the TAG mutation by DNA sequencing.
Protein Expression and Purification in E. coli
Protocol:
-
Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
The expression plasmid containing the gene of interest with the TAG codon.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorescent UAA (e.g., pEVOL).
-
-
Cell Culture:
-
Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium containing the antibiotics and the fluorescent UAA (typically 0.5-1 mM).
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.8.
-
-
Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and, if required by the synthetase plasmid, an inducer like L-arabinose (e.g., 0.02%). Continue to grow the culture overnight at a lower temperature (e.g., 18-30°C) to enhance protein folding.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or a French press.
-
Purification: Purify the protein of interest using standard chromatography techniques, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Confirmation of UAA Incorporation: Verify the successful incorporation of the fluorescent UAA by mass spectrometry.
Fluorescence Microscopy of Proteins with Incorporated UAAs
Protocol:
-
Cell Culture and Transfection (for mammalian cells):
-
Culture mammalian cells (e.g., HEK293T) on glass-bottom dishes.
-
Co-transfect the cells with the expression plasmid for the target protein with the TAG codon and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
Add the fluorescent UAA to the culture medium.
-
-
Live-Cell Imaging:
-
After 24-48 hours of expression, wash the cells with an appropriate imaging buffer (e.g., PBS or phenol red-free medium).
-
Mount the dish on a fluorescence microscope equipped with the appropriate excitation light source and emission filters for the specific fluorescent UAA.
-
Acquire images using a high-sensitivity camera.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization and dynamics of the labeled protein.
Förster Resonance Energy Transfer (FRET) Imaging with UAAs
Protocol:
-
Protein Labeling:
-
Donor: Incorporate a fluorescent UAA with suitable donor properties (e.g., ACouK) at a specific site in the protein of interest.
-
Acceptor: The acceptor can be another fluorescent UAA incorporated at a different site, a fluorescently labeled binding partner, or a genetically encoded fluorescent protein (e.g., GFP) fused to the protein of interest.
-
-
Sample Preparation: Prepare the sample containing the dual-labeled protein in a suitable buffer or, for cellular studies, express the FRET pair in cells as described above.
-
FRET Measurement:
-
Sensitized Emission: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. An increase in acceptor emission upon donor excitation indicates FRET.
-
Acceptor Photobleaching: Measure the donor fluorescence intensity before and after photobleaching the acceptor. An increase in donor fluorescence after acceptor photobleaching confirms FRET.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the fluorescence lifetime of the donor in the presence and absence of the acceptor. A decrease in the donor's lifetime indicates FRET.
-
-
Data Analysis: Calculate the FRET efficiency to determine the distance between the donor and acceptor, providing insights into protein conformation and interactions.
Mandatory Visualization
Signaling Pathway Diagram: Investigating the MAPK/ERK Pathway
Fluorescent UAAs can be used to study the dynamics of signaling pathways. For instance, a photosensitive UAA can be incorporated into a key kinase like TrkA to control its phosphorylation and subsequent activation of the downstream MAPK/ERK pathway in a light-dependent manner.
Caption: Light-controlled activation of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for site-specific labeling of a protein with a fluorescent UAA and subsequent fluorescence imaging.
Caption: Experimental workflow for UAA incorporation and fluorescence analysis.
Conclusion
The use of fluorescent unnatural amino acids provides a versatile and powerful approach for the site-specific labeling of proteins. This technique offers unparalleled precision for investigating protein structure, function, and dynamics in vitro and in living cells. By minimizing perturbations to the native system, fluorescent UAAs enable researchers to gain deeper insights into complex biological processes. The continued development of new fluorescent UAAs with enhanced photophysical properties and improved incorporation efficiencies will undoubtedly further expand the applications of this technology in basic research and drug development.
References
A Technical Guide to Polarity-Sensitive Fluorescent Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of polarity-sensitive fluorescent unnatural amino acids (fUaas), powerful tools for elucidating protein structure, function, and dynamics. By offering site-specific labeling with environmentally sensitive fluorophores, these probes enable real-time monitoring of protein conformational changes and interactions within their native cellular environment. This guide details their photophysical properties, methods for their incorporation into proteins, and their application in studying complex biological processes, with a focus on G-protein coupled receptor (GPCR) signaling.
Introduction to Polarity-Sensitive Fluorescent Unnatural Amino Acids
Fluorescent unnatural amino acids are structurally similar to their natural counterparts but possess a fluorescent side chain.[1] Their compact size minimizes steric hindrance, preserving the native structure and function of the protein of interest.[1] A key advantage of many fUaas is their environmental sensitivity; their fluorescence properties, such as emission wavelength and quantum yield, change in response to the polarity of their local microenvironment.[2] This solvatochromism allows for the direct interrogation of protein dynamics, including folding, conformational changes, and intermolecular interactions.[3]
Quantitative Photophysical Properties
The selection of an appropriate fUaa is critical for experimental success and depends on its specific photophysical properties. The following tables summarize key quantitative data for several commonly used polarity-sensitive fUaas.
Table 1: Spectroscopic Properties of Polarity-Sensitive Fluorescent Unnatural Amino Acids
| Fluorescent Unnatural Amino Acid | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | Anap | ~360 | ~490 (in water) | ~17,500 |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | 7-HCAA | ~325-365 | ~450-500 | Not widely reported |
| 4-N,N-dimethylamino-1,8-naphthalimide-alanine | 4-DMN-Ala | ~408 | Varies with polarity | Not widely reported |
| Alared | Alared | ~559 (in Methanol) | ~639-666 | ~27,900 (in Methanol) |
| Acridon-2-ylalanine | Acd | Not specified | Not specified | Not specified |
Table 2: Quantum Yields and Fluorescence Lifetimes of Polarity-Sensitive Fluorescent Unnatural Amino Acids
| Fluorescent Unnatural Amino Acid | Abbreviation | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Notes |
| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | Anap | 0.48 (in Ethanol) | 1.3 and 3.3 (biphasic) | Environmentally sensitive quantum yield.[4] |
| L-(7-hydroxycoumarin-4-yl)ethylglycine | 7-HCAA | Varies with environment | Not widely reported | Emission intensity and maximum are sensitive to biotin binding when incorporated in streptavidin. |
| 4-N,N-dimethylamino-1,8-naphthalimide-alanine | 4-DMN-Ala | Highly sensitive to solvent polarity | Not widely reported | Exhibits "switch-like" emission properties. |
| Alared | Alared | 0.60-0.61 (in DMSO), 0.09-0.11 (in water) | Not widely reported | Strong fluorogenic behavior between polar and apolar media. |
| Acridon-2-ylalanine | Acd | High | 16 (single exponential) | Superior photostability and long fluorescence lifetime. |
Methodologies for Incorporation of Fluorescent Unnatural Amino Acids
The site-specific incorporation of fUaas into proteins can be achieved through several powerful techniques. The choice of method depends on the target protein, the desired location of the fUaa, and the experimental system (in vitro or in vivo).
Genetic Code Expansion via Amber Codon Suppression
This is a widely used method for incorporating fUaas into proteins in both prokaryotic and eukaryotic cells. It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the fUaa and does not cross-react with endogenous amino acids or tRNAs. The fUaa is encoded by a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest.
This protocol outlines the steps for incorporating the fluorescent unnatural amino acid Anap into a G-protein coupled receptor (GPCR) expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid encoding the GPCR of interest with an amber (TAG) codon at the desired insertion site.
-
Plasmid encoding the orthogonal Anap-specific aminoacyl-tRNA synthetase (AnapRS) and its cognate tRNA (pANAP).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Anap (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-GPCR, anti-His-tag, etc.)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day before transfection, seed HEK293 cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the GPCR-TAG plasmid and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of GPCR-TAG to pANAP plasmid is 1:2.
-
-
Anap Supplementation: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and the desired concentration of Anap (typically 10-20 µM).
-
Protein Expression: Incubate the cells for another 24-48 hours to allow for expression of the Anap-containing GPCR.
-
Verification of Incorporation (Western Blot):
-
Harvest the cells and lyse them in an appropriate lysis buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific to the GPCR or a tag (e.g., His-tag) to confirm the expression of the full-length, Anap-incorporated protein. The presence of a band at the expected molecular weight indicates successful incorporation.
-
-
Verification of Incorporation (Fluorescence Microscopy):
-
Plate transfected cells on glass-bottom dishes.
-
After the expression period, wash the cells with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Anap (e.g., excitation ~360 nm, emission ~490 nm). The observation of fluorescence will confirm the incorporation of Anap.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a powerful in vitro method for chemically synthesizing peptides and small proteins containing fUaas. The peptide is assembled stepwise on a solid support, and the fUaa is introduced as a protected building block during the synthesis cycle.
Expressed Protein Ligation (EPL)
EPL is a semi-synthetic method that allows for the ligation of a synthetic peptide (containing the fUaa) to a recombinantly expressed protein. This technique is particularly useful for labeling large proteins that are difficult to synthesize chemically.
Applications in Studying GPCR Signaling
Polarity-sensitive fUaas are invaluable tools for dissecting the complex signaling pathways of G-protein coupled receptors (GPCRs). Their ability to report on local environmental changes allows for the real-time monitoring of conformational changes associated with receptor activation, ligand binding, and interaction with downstream signaling partners like β-arrestin.
GPCR Activation and Signaling Pathway
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their activation by an extracellular ligand initiates a cascade of intracellular signaling events.
Caption: Canonical GPCR signaling pathway.
Experimental Workflow: FRET-based β-Arrestin Recruitment Assay
Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions. By labeling a GPCR with a donor fUaa (e.g., Anap) and β-arrestin with an acceptor fluorophore, the recruitment of β-arrestin to the activated GPCR can be monitored in real time.
Caption: Workflow for a FRET-based β-arrestin recruitment assay.
Conclusion
Polarity-sensitive fluorescent unnatural amino acids represent a transformative technology for molecular and cellular biology. Their ability to provide site-specific, real-time information about protein conformation and interactions with minimal perturbation is unparalleled. As the palette of fUaas with diverse photophysical properties continues to expand, and as methods for their incorporation become more robust, their application will undoubtedly lead to further groundbreaking discoveries in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 4. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP Mechanism of Action in Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a fluorescent non-canonical amino acid (ncAA), in protein labeling. This powerful tool enables the site-specific incorporation of a fluorescent probe into proteins, facilitating detailed studies of protein structure, dynamics, and interactions in vitro and in living cells.
Core Mechanism: Genetic Code Expansion
The site-specific incorporation of this compound into a target protein is achieved through the expansion of the genetic code.[1][2] This technique leverages the cellular translational machinery to insert this compound at a predetermined position in the polypeptide chain in response to a unique codon, typically the amber stop codon (UAG).[3][4] This process requires two key components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges this compound onto its partner tRNA. This synthetase must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs in the host organism.[5]
-
An Orthogonal Suppressor tRNA: A transfer RNA with an anticodon (CUA) that recognizes the amber stop codon (UAG). This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically aminoacylated with this compound by the orthogonal aaRS.
When the ribosome encounters the amber codon in the mRNA sequence of the target protein, the this compound-charged orthogonal tRNA is recruited, leading to the incorporation of the fluorescent amino acid into the growing polypeptide chain, rather than translation termination.
Photophysical Properties of this compound
This compound is a derivative of Prodan, a fluorophore known for its environmental sensitivity. Its fluorescence properties are highly dependent on the polarity of its local environment, making it an excellent probe for detecting conformational changes in proteins.
| Property | Value | Solvent/Condition | Reference |
| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | Ethanol | |
| ~12,600 M⁻¹cm⁻¹ | Aqueous | ||
| Quantum Yield (Φ) | 0.48 | Ethanol | |
| 0.32 | Aqueous (KBT buffer) | ||
| 0.31 | MBP-295Anap | ||
| 0.47 | MBP-322Anap | ||
| Fluorescence Lifetime (τ) | 1.3 ns and 3.3 ns (biexponential decay) | Aqueous (KBT buffer) | |
| Excitation Maximum (λex) | ~360 nm | Water | |
| Emission Maximum (λem) | ~490 nm | Water | |
| ~420 nm | Ethyl Acetate |
The significant blue shift in the emission maximum in less polar environments is a key feature of this compound, allowing researchers to infer changes in the local environment of the labeled site.
Experimental Protocols
The successful incorporation of this compound requires careful optimization of the experimental conditions for the chosen expression system. Below are detailed methodologies for key experiments.
Site-Specific Incorporation of this compound in E. coli
This protocol is adapted from general procedures for unnatural amino acid incorporation in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.
-
A compatible plasmid carrying the gene for the orthogonal this compound-specific tRNA synthetase (AnapRS) and the suppressor tRNA (e.g., pANAP).
-
This compound methyl ester (this compound-ME) for cell permeability.
-
LB or other suitable growth media.
-
Appropriate antibiotics.
-
IPTG or other appropriate inducer.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pANAP plasmid.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound-ME to a final concentration of 10-20 µM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification, for example, using affinity chromatography if the protein is tagged.
Site-Specific Incorporation of this compound in Mammalian Cells
This protocol is a generalized procedure for transient transfection in mammalian cell lines like HEK293.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression vector for the target protein with an in-frame amber (TAG) codon.
-
pANAP plasmid for mammalian expression.
-
This compound methyl ester (this compound-ME).
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable culture plate or flask to achieve 70-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the target protein expression vector and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Addition: 4-6 hours post-transfection, replace the medium with fresh culture medium containing 10-20 µM this compound-ME.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting:
-
For analysis by microscopy, wash the cells with PBS and proceed with imaging.
-
For biochemical analysis, wash the cells with PBS, detach them, and lyse them in a suitable buffer.
-
-
Protein Purification: If required, purify the this compound labeled protein from the cell lysate using appropriate chromatography techniques.
Site-Specific Incorporation of this compound in Xenopus laevis Oocytes
This protocol is based on established methods for protein expression and voltage-clamp fluorometry in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cDNA for the target protein with an in-frame amber (TAG) codon, subcloned into a suitable oocyte expression vector.
-
cDNA for the orthogonal this compound-specific tRNA synthetase and suppressor tRNA.
-
This compound.
-
Collagenase solution.
-
ND96 solution.
-
Injection needles and micromanipulator.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes by treating them with collagenase.
-
Nuclear Injection: Inject the nucleus of each oocyte with the cDNAs encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair. Incubate the oocytes for 24-48 hours at 16-18°C.
-
Cytoplasmic Injection: Co-inject the cytoplasm of the oocytes with the cRNA of the target protein and this compound (final intracellular concentration of ~10-100 µM).
-
Expression: Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression and incorporation of this compound.
-
Analysis: The oocytes are now ready for electrophysiological and fluorescence measurements, such as Voltage-Clamp Fluorometry (VCF).
Applications in Research and Drug Development
The ability to site-specifically label proteins with this compound has opened up numerous avenues for research and drug development.
Studying Protein Conformational Dynamics
The sensitivity of this compound's fluorescence to its local environment makes it an ideal probe for monitoring conformational changes in proteins. Changes in protein structure upon ligand binding, voltage gating, or interaction with other molecules can be detected as a shift in the emission spectrum or a change in fluorescence intensity.
Fluorescence Resonance Energy Transfer (FRET)
This compound can serve as a FRET donor to a suitable acceptor molecule. By measuring the FRET efficiency between this compound incorporated at a specific site and an acceptor at another site, intramolecular distances can be determined, providing insights into protein structure and dynamics.
High-Throughput Screening in Drug Discovery
This compound-based assays can be adapted for high-throughput screening of small molecules that modulate protein conformation or interaction. Changes in fluorescence can be used as a readout to identify potential drug candidates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no protein expression | Inefficient transformation/transfection. | Optimize transformation/transfection protocol. |
| Toxicity of the expressed protein. | Use a lower induction temperature and/or a weaker promoter. | |
| Poor incorporation efficiency of this compound. | Increase the concentration of this compound; optimize the ratio of target plasmid to pANAP plasmid. | |
| High background fluorescence | Free this compound in the sample. | Ensure thorough washing of cells/lysates; perform size-exclusion chromatography during purification. |
| Non-specific binding of this compound. | Optimize washing steps during purification. | |
| No change in fluorescence upon stimulation | This compound is in a region that does not undergo a conformational change. | Choose a different site for this compound incorporation. |
| The change in environment is not sufficient to alter this compound's fluorescence. | Consider using a different fluorescent ncAA with different environmental sensitivity. | |
| The protein is inactive. | Perform functional assays to confirm protein activity. |
Conclusion
The genetic incorporation of this compound provides a robust and versatile method for site-specific protein labeling. Its unique photophysical properties, particularly its environmental sensitivity, make it an invaluable tool for elucidating the intricacies of protein function. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in both basic research and drug development endeavors.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]
- 4. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]
- 5. youtube.com [youtube.com]
Methodological & Application
Protocol for Site-Specific Incorporation of L-ANAP: A Guide for Researchers
Application Notes and Protocols for the site-specific incorporation of the fluorescent non-canonical amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) into proteins. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a genetically encodable, environmentally sensitive fluorescent amino acid that serves as a powerful tool for studying protein structure, dynamics, and function.[1][2][3] Its fluorescence is sensitive to the polarity of its local environment, making it an excellent probe for detecting conformational changes in proteins.[4] The site-specific incorporation of this compound is achieved through amber stop codon suppression, a technique that repurposes the UAG stop codon to encode a non-canonical amino acid.[5] This methodology requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components.
Core Applications:
-
Voltage Clamp Fluorometry (VCF): To study the dynamics of ion channels and other membrane proteins by correlating conformational changes with electrophysiological measurements.
-
Fluorescence Resonance Energy Transfer (FRET): To measure distances and conformational changes within or between proteins.
-
Protein Labeling and Imaging: For in vivo and in vitro visualization of proteins.
Quantitative Data Summary
The successful incorporation and utility of this compound are dependent on several factors, including the expression system, the specific protein of interest, and the site of incorporation. Below are tables summarizing key quantitative data related to this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H16N2O3 | |
| Molecular Weight | 272.30 g/mol | |
| Excitation Maximum | ~360 nm | |
| Emission Maximum | ~450-500 nm (solvent-dependent) | |
| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹ cm⁻¹ | |
| Quantum Yield | Environmentally sensitive |
Table 2: Comparison of this compound Incorporation Methods
| Method | Key Features | Advantages | Disadvantages | Reference |
| Two-Step Injection (Xenopus Oocytes) | Nuclear injection of plasmid DNA for tRNA/synthetase followed by cytoplasmic injection of cRNA and this compound. | Established and widely used. | Technically demanding, potential for oocyte damage. | |
| One-Step Co-Injection (Xenopus Oocytes) | Cytoplasmic co-injection of cRNAs for tRNA synthetase and target protein, along with synthesized amber suppressor tRNA and this compound. | Simplified protocol, more reproducible, less harmful to oocytes. | Requires in vitro synthesized tRNA. | |
| Mammalian Cell Transfection | Co-transfection of plasmids encoding the target protein with an amber codon and the orthogonal tRNA/synthetase pair. This compound is supplied in the culture medium. | Applicable to a wide range of cell types, allows for stable cell line generation. | Incorporation efficiency can be variable and site-dependent. | |
| Optimized Incorporation with eRF1 Mutant | Co-expression of a mutated eukaryotic release factor 1 (eRF1) that has reduced termination efficiency at amber codons. | Significantly increases the yield of full-length, ANAP-labeled protein. | Potential for off-target effects due to read-through of endogenous amber codons. |
Experimental Protocols
The following protocols provide a general framework for the site-specific incorporation of this compound. Optimization will be required for specific proteins and experimental systems.
Protocol 1: this compound Incorporation in Xenopus laevis Oocytes (One-Step Co-Injection Method)
This simplified protocol is adapted for higher reproducibility and oocyte viability.
Materials:
-
cRNA for the target protein with an in-frame amber (TAG) codon at the desired position.
-
cRNA for the this compound specific aminoacyl-tRNA synthetase.
-
Synthesized amber suppressor tRNA.
-
This compound (free acid or methyl ester form for better membrane permeability).
-
Nuclease-free water.
-
Xenopus laevis oocytes.
-
Injection needles and microinjector setup.
-
Incubation buffer (ND96).
Procedure:
-
Prepare the Injection Mix:
-
In a sterile microcentrifuge tube, mix the cRNAs for the target protein and the tRNA synthetase with the synthesized amber suppressor tRNA and this compound.
-
The final concentrations and ratios of these components need to be optimized for each target protein. A starting point could be a 1:1 molar ratio of target cRNA to synthetase cRNA.
-
-
Oocyte Injection:
-
Inject approximately 50 nL of the mixture into the cytoplasm of Stage V-VI Xenopus oocytes.
-
-
Incubation:
-
Incubate the injected oocytes in ND96 buffer in the dark at 16-18°C for 3-5 days to allow for protein expression and this compound incorporation.
-
-
Verification of Incorporation:
-
Confirm the incorporation of this compound by Western blot analysis, looking for the full-length protein.
-
Measure the fluorescence of the expressed protein using techniques like voltage clamp fluorometry or confocal microscopy.
-
Protocol 2: this compound Incorporation in Mammalian Cells
This protocol outlines the general steps for transient transfection in mammalian cells. For stable cell lines, additional selection steps are required.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for the target protein containing an amber (TAG) codon at the site of interest.
-
Expression plasmid for the orthogonal this compound tRNA synthetase/tRNA pair (e.g., pANAP).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM).
-
This compound methyl ester.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a suitable culture plate to achieve 70-90% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the target protein plasmid and the pANAP plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Addition of this compound:
-
Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing this compound methyl ester. The optimal concentration of this compound should be determined empirically but is typically in the range of 10-20 µM.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for protein expression.
-
-
Analysis:
-
Harvest the cells and analyze this compound incorporation by Western blot and fluorescence microscopy. For quantitative analysis, techniques like flow cytometry can be employed.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the site-specific incorporation of this compound.
Caption: Experimental workflow for this compound incorporation.
Caption: Amber suppression signaling pathway.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Using L-ANAP for fluorescence resonance energy transfer (FRET)
Topic: Using L-ANAP for Fluorescence Resonance Energy Transfer (FRET)
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound) is a fluorescent non-canonical amino acid (ncAA) that has become a powerful tool for studying protein structure and dynamics.[1] It can be site-specifically incorporated into proteins using amber stop codon suppression, offering precise control over fluorophore placement.[1] this compound's small size and environmentally sensitive fluorescence make it an excellent probe for investigating protein conformational changes, protein-protein interactions, and for measuring intramolecular distances through Fluorescence Resonance Energy Transfer (FRET).[1][2]
A particularly robust application of this compound is in Transition Metal ion FRET (tmFRET).[2] In this approach, this compound serves as the donor fluorophore, and a nearby transition metal ion, such as Cu²⁺ or Co²⁺, acts as the non-fluorescent acceptor. The energy transfer from this compound to the metal ion results in quenching of this compound's fluorescence, which can be used to calculate the distance between the two probes with high precision. The ACCuRET (Anap Cyclen-Cu²⁺ Resonance Energy Transfer) method, for example, uses this compound as a donor and Cu²⁺ chelated by a cysteine-reactive molecule (TETAC) as an acceptor to measure distances in the 10-20 Å range.
These application notes provide an overview of the photophysical properties of this compound, protocols for its incorporation into proteins, and methodologies for conducting FRET experiments.
Photophysical Properties of this compound
The fluorescence of this compound is sensitive to the polarity of its local environment, typically exhibiting a blue-shift in more hydrophobic settings. Its quantum yield is also dependent on its position within the protein. These properties must be considered when designing FRET experiments.
| Property | Value | Notes |
| Peak Absorption (λ_abs) | ~360 nm | In ethanol. |
| Peak Emission (λ_em) | 475 - 494 nm | Environmentally sensitive; 494 nm in aqueous buffer and 475 nm in ethanol. |
| Extinction Coefficient (ε) | ~12,600 - 20,000 M⁻¹cm⁻¹ | Value can vary; reported as ~20x10³ M⁻¹cm⁻¹ and 12,600 M⁻¹cm⁻¹ at 350 nm. |
| Quantum Yield (Φ) | 0.31 - 0.47 | Highly dependent on the local protein environment. |
| Fluorescence Lifetime (τ) | Multi-exponential (e.g., 1.3 ns and 3.3 ns) | The multi-exponential decay can complicate time-resolved FRET analysis. |
| Förster Distance (R₀) | ~10 - 20 Å | Ideal for measuring short intramolecular distances, typical for tmFRET pairs. |
Experimental Workflow and Logical Relationships
The overall process of using this compound for FRET studies involves genetic manipulation, protein expression with the ncAA, purification, and subsequent biophysical measurements. The logical flow of this process is outlined below.
References
Probing the Gates: L-ANAP as a Fluorescent Reporter of Ion Channel Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The fluorescent unnatural amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), has emerged as a powerful tool for investigating the intricate conformational changes that govern ion channel gating.[1][2] Its small size, environmental sensitivity, and the ability for site-specific incorporation make it an ideal probe for real-time tracking of protein dynamics.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ion channel gating, with a focus on the widely used Voltage-Clamp Fluorometry (VCF) technique.
Introduction to this compound in Ion Channel Research
This compound is a fluorescent amino acid that can be genetically encoded into proteins at specific sites using the amber stop-codon suppression technique.[1] This allows for the precise placement of a fluorescent reporter within the ion channel of interest, minimizing the perturbations often associated with larger fluorescent protein tags. The fluorescence of this compound is sensitive to its local environment, meaning that changes in protein conformation during gating can be detected as alterations in fluorescence intensity or emission spectra.
This technology has been successfully applied to a variety of ion channels, including:
-
Voltage-gated sodium channels (Nav1.5): To understand the structural dynamics of the inactivation gate.
-
P2X receptors (P2X7, P2X2): To map the conformational rearrangements upon ATP binding and voltage changes.
-
Glycine receptors (GlyR): To investigate the structural basis of partial agonism and the transitions between closed, open, and desensitized states.
-
Voltage-gated proton channels (hHV1): To monitor the movement of the S4 voltage-sensing segment.
Key Applications and Quantitative Data
The primary application of this compound in this field is Voltage-Clamp Fluorometry (VCF), a technique that simultaneously measures ionic currents and fluorescence signals from a labeled ion channel. This allows for the direct correlation of structural rearrangements with the functional state of the channel.
Quantitative Analysis of P2X7 Receptor Gating
A systematic scan of this compound incorporation in the rat P2X7 receptor expressed in Xenopus laevis oocytes has provided valuable insights into the conformational changes occurring upon ATP-induced activation. The following table summarizes the fluorescence changes (ΔF/F) observed at various positions.
| Domain | Residue Position | Agonist (ATP) Concentration | Max ΔF/F (%) | Reference |
| Extracellular Head | S124 | 300 µM | -5.2 ± 0.8 | |
| Extracellular Head | K127 | 300 µM | -3.9 ± 0.5 | |
| Transmembrane 2 | A345 | 300 µM | -2.5 ± 0.4 | |
| Intracellular C-terminus | D549 | 300 µM | +1.8 ± 0.3 |
Table 1: Summary of ATP-induced fluorescence changes in this compound labeled P2X7 receptors.
Semi-Quantitative Analysis of Glycine and Nav1.5 Receptor Gating
While comprehensive quantitative tables are still emerging for all channels, studies on glycine and Nav1.5 receptors have demonstrated significant this compound fluorescence changes upon gating, providing qualitative and semi-quantitative insights into their conformational dynamics. For instance, in glycine receptors, different agonists induce distinct fluorescence changes in specific loops, indicating their role in receptor isomerization. In Nav1.5 channels, this compound has been used to detect conformational changes in the inactivation gate in live mammalian cells.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Ion Channels in Xenopus laevis Oocytes
This protocol describes the two-step injection method for expressing ion channels with site-specifically incorporated this compound in Xenopus laevis oocytes, optimized for VCF studies.
Materials:
-
pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair)
-
cRNA of the ion channel of interest with an amber stop codon (TAG) at the desired position
-
This compound methyl ester (dissolved in DMSO)
-
Xenopus laevis oocytes
-
Injection needles and micromanipulator
-
Incubation solution (ND96)
Procedure:
-
Nuclear Injection of pANAP Plasmid:
-
On day 0, inject 2-5 ng of the pANAP plasmid into the nucleus of stage V-VI Xenopus oocytes.
-
Incubate the oocytes at 18°C for 24 hours to allow for the expression of the tRNA and synthetase.
-
-
Cytoplasmic Coinjection of cRNA and this compound:
-
On day 1, prepare an injection mix containing the ion channel cRNA (5-50 ng) and this compound (1-5 mM).
-
Inject 50 nL of this mixture into the cytoplasm of the oocytes from the previous step.
-
Incubate the oocytes in ND96 solution supplemented with 10 µM this compound at 18°C for 2-4 days in the dark to allow for protein expression and this compound incorporation.
-
-
Confirmation of this compound Incorporation:
-
Successful incorporation can be confirmed by functional expression of the ion channel (measuring ionic currents) and by detecting ANAP fluorescence using confocal microscopy or VCF setup.
-
Protocol 2: Voltage-Clamp Fluorometry (VCF) of this compound Labeled Ion Channels
This protocol outlines the general procedure for performing VCF experiments on this compound labeled ion channels expressed in Xenopus oocytes.
Equipment:
-
Two-electrode voltage clamp (TEVC) amplifier
-
Epifluorescence microscope equipped with a high-power light source (e.g., Xenon arc lamp)
-
Photomultiplier tube (PMT) or a fast-acquisition camera
-
Perfusion system for solution exchange
-
Data acquisition system
Procedure:
-
Oocyte Preparation:
-
Place an oocyte expressing the this compound labeled ion channel in the recording chamber.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
-
VCF Recording:
-
Excite this compound fluorescence using a wavelength around 360-380 nm.
-
Record the emitted fluorescence (typically around 450-500 nm) using the PMT.
-
Simultaneously record the ionic current through the channel using the TEVC amplifier.
-
Apply voltage protocols (e.g., voltage steps) or perfuse with agonists/antagonists to induce channel gating.
-
Record the corresponding changes in fluorescence (ΔF) and current (I).
-
-
Data Analysis:
-
Calculate the relative change in fluorescence (ΔF/F) by dividing the change in fluorescence by the baseline fluorescence.
-
Correlate the time course and voltage/ligand dependence of the fluorescence signal with the ionic current to understand the relationship between conformational changes and channel function.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound has proven to be an invaluable tool for dissecting the molecular choreography of ion channel gating. By providing a direct readout of conformational changes, it allows researchers to forge a crucial link between structure and function. The protocols and data presented here offer a starting point for investigators looking to employ this powerful technique in their own research, with the potential to uncover novel mechanistic insights and guide the development of new therapeutic agents targeting ion channels.
References
Illuminating Cellular Dynamics: A Guide to Live-Cell Imaging with L-ANAP in Mammalian Cells
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The genetically encoded, fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a powerful tool for investigating protein structure, function, and dynamics directly within the complex environment of living mammalian cells.[1][2] Its small size, comparable to tryptophan, minimizes potential perturbations to protein function, a significant advantage over larger fluorescent protein tags.[1][3] Furthermore, this compound's fluorescence is sensitive to the polarity of its local environment, enabling the study of conformational changes and protein-protein interactions.[4] This document provides detailed application notes and protocols for the successful implementation of this compound-based live-cell imaging in mammalian systems.
I. Introduction to this compound
This compound is a derivative of Prodan, an environmentally sensitive fluorophore. It can be site-specifically incorporated into a protein of interest in response to an amber stop codon (TAG) through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This genetic encoding allows for precise labeling of virtually any site within a protein, offering unparalleled spatial resolution for fluorescence microscopy studies.
Key Features of this compound:
-
Genetically Encodable: Allows for site-specific incorporation into proteins.
-
Small Size: Minimally perturbs protein structure and function.
-
Environmentally Sensitive Fluorescence: Useful for probing conformational changes and biomolecular interactions.
-
FRET Donor: Can be used in Fluorescence Resonance Energy Transfer (FRET) studies to measure intramolecular or intermolecular distances.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum | ~352-360 nm | Water, Ethanol | |
| Emission Maximum | ~475-494 nm | Varies with solvent polarity | |
| 491 nm | Water | ||
| 486 nm | Aqueous Solution | ||
| 475 nm | Ethanol | ||
| 453 nm | DMSO | ||
| 432 nm | Ethyl Acetate | ||
| Extinction Coefficient | ~17,500 - 20,000 M⁻¹cm⁻¹ | Ethanol | |
| Quantum Yield | 0.48 | Ethanol | |
| Molecular Weight | 272.30 g/mol | - |
Table 2: this compound Fluorescence in Different Cellular Environments
| Position of this compound Incorporation | Peak Emission Wavelength (nm) | Cellular Context | Reference |
| hHv1 S4-S5 loop (Q191) | 484.4 ± 0.5 | HEK293 Cells | |
| hHv1 S4 (A197) | 487.7 ± 0.8 | HEK293 Cells | |
| hHv1 S4 (L198) | 489.6 ± 1.8 | HEK293 Cells | |
| hHv1 S4 (G199) | 483.5 ± 1.7 | HEK293 Cells | |
| hHv1 S4 (L200) | 489.0 ± 1.4 | HEK293 Cells | |
| hHv1 S4 (L201) | 489.1 ± 1.0 | HEK293 Cells | |
| hHv1 S4 (I202) | 477.4 ± 2.1 | HEK293 Cells |
II. Experimental Workflow for this compound Incorporation and Imaging
The successful use of this compound for live-cell imaging involves a multi-step process, from plasmid preparation to image acquisition and analysis. The following diagram and protocol outline a typical workflow.
III. Detailed Experimental Protocols
This section provides a generalized protocol for the incorporation of this compound into a target protein in mammalian cells and subsequent live-cell imaging. Optimization may be required for specific cell lines and proteins of interest.
Protocol 1: Genetic Incorporation of this compound in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
pANAP plasmid (containing the orthogonal tRNA synthetase and tRNA for this compound).
-
This compound (stock solution in DMSO or NaOH)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Culture dishes/plates
Procedure:
-
Cell Seeding: The day before transfection, seed mammalian cells in a suitable culture vessel to reach 70-90% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mixture of the plasmid encoding your protein of interest and the pANAP plasmid. A 1:1 ratio is a good starting point, but this may need to be optimized.
-
Transfection: a. Dilute the plasmid DNA mixture in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow complex formation. d. Add the DNA-transfection reagent complexes to the cells in fresh, complete culture medium.
-
This compound Labeling: a. Approximately 16-24 hours post-transfection, replace the medium with fresh, complete culture medium containing this compound. The final concentration of this compound typically ranges from 10 µM to 500 µM. A titration experiment is recommended to determine the optimal concentration for your system. b. Incubate the cells for an additional 24-48 hours to allow for protein expression and incorporation of this compound.
-
Verification of Incorporation (Optional but Recommended): a. If your protein of interest is also tagged with a fluorescent protein (e.g., mCherry, GFP), you can initially verify successful expression and incorporation by fluorescence microscopy. b. Western blotting can also be used to confirm the expression of the full-length, this compound-containing protein.
Protocol 2: Live-Cell Imaging of this compound-Labeled Proteins
Materials:
-
Cells expressing the this compound-labeled protein of interest.
-
Glass-bottom imaging dishes or chamber slides.
-
Live-cell imaging medium (e.g., phenol red-free DMEM, Hibernate).
-
Fluorescence microscope (confocal or widefield) equipped with:
-
Excitation source capable of delivering light at ~360 nm (e.g., 405 nm laser line can be used, though suboptimal).
-
Appropriate filter sets for this compound (e.g., 405/20 nm excitation, 425 nm long-pass emission).
-
Environmental chamber to maintain 37°C and 5% CO₂.
-
Procedure:
-
Cell Preparation for Imaging: a. If cells were not grown in imaging-specific dishes, gently detach and re-plate them onto glass-bottom dishes. Allow cells to adhere for several hours before imaging. b. Just before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscope Setup: a. Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂. b. Place the imaging dish on the microscope stage.
-
Image Acquisition: a. Locate the cells using brightfield or DIC optics. b. If a co-expressed fluorescent protein is present, use its fluorescence to identify successfully transfected cells. c. Switch to the this compound imaging channel. Use the lowest possible excitation intensity and shortest exposure time that provide an adequate signal-to-noise ratio to minimize phototoxicity. d. Acquire images or time-lapse series as required for your experiment.
-
Data Analysis: a. Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, MATLAB). b. Quantify fluorescence intensity, localization, or changes in emission spectra as dictated by the experimental goals.
IV. Signaling Pathways and Logical Relationships
While this compound itself is not part of a signaling pathway, it is a tool to visualize the dynamics of proteins that are. For instance, this compound can be used to study the conformational changes of ion channels in response to voltage changes, a key aspect of neuronal signaling. The following diagram illustrates the principle of using this compound to probe such a process.
V. Troubleshooting
Problem: Low or no this compound fluorescence.
-
Possible Cause: Inefficient transfection.
-
Solution: Optimize transfection protocol (reagent-to-DNA ratio, cell confluency).
-
-
Possible Cause: Low incorporation efficiency of this compound.
-
Solution: Increase this compound concentration in the medium. Ensure the pANAP plasmid is co-transfected at an optimal ratio.
-
-
Possible Cause: Protein is not expressed or is degraded.
-
Solution: Verify protein expression by Western blot. The incorporation of this compound at a critical site may disrupt protein folding and lead to degradation. Try a different incorporation site.
-
Problem: High background fluorescence.
-
Possible Cause: Autofluorescence from the cell culture medium or the cells themselves.
-
Solution: Use phenol red-free imaging medium. Image a control sample of untransfected cells to determine the level of background fluorescence.
-
-
Possible Cause: Non-specific binding of this compound.
-
Solution: Wash cells thoroughly with fresh medium before imaging.
-
Problem: Phototoxicity or photobleaching.
-
Possible Cause: Excessive excitation light exposure.
-
Solution: Use the lowest possible excitation power and exposure time. For time-lapse imaging, increase the interval between acquisitions. Use of a more sensitive detector can also help.
-
By following these guidelines and protocols, researchers can effectively harness the power of this compound to gain novel insights into the intricate molecular processes that govern cellular life.
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Conformational Changes with L-ANAP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for investigating protein structure and dynamics.[1][2][3][4] Its small size, comparable to the natural amino acid tryptophan, and its environmentally sensitive fluorescence make it an ideal probe for monitoring conformational changes in real-time without significantly perturbing the protein's function.[5] this compound can be site-specifically incorporated into proteins using the amber stop-codon suppression technique, allowing for precise placement of the fluorescent reporter at virtually any position within the protein of interest.
This document provides detailed application notes and protocols for utilizing this compound to measure protein conformational changes. It is intended for researchers, scientists, and drug development professionals who are interested in applying this technology to their own systems. The protocols described herein cover the entire workflow, from protein labeling to data analysis, and are supplemented with quantitative data and visualizations to facilitate understanding and implementation.
Key Applications of this compound
Due to its unique properties, this compound is particularly well-suited for a variety of applications aimed at understanding protein dynamics:
-
Studying Ion Channel Gating: this compound has been extensively used to investigate the complex conformational rearrangements that underlie the opening and closing of ion channels in response to voltage, ligands, or temperature.
-
Monitoring Protein-Ligand Interactions: The change in this compound's fluorescence upon ligand binding can provide insights into the binding mechanism and the associated conformational changes in the protein.
-
Characterizing Enzyme Dynamics: this compound can be used to probe the structural changes that occur during the catalytic cycle of enzymes.
-
Drug Discovery and Development: By monitoring the effect of small molecules on protein conformation, this compound-based assays can be used for high-throughput screening of potential drug candidates.
-
Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a donor fluorophore in FRET experiments to measure intramolecular distances and their changes. Transition metal ion FRET (tmFRET) with this compound is particularly useful for measuring short-range distances.
Quantitative Data of this compound
The photophysical properties of this compound are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~360 nm | |
| Emission Maximum (λem) | 420 nm - 494 nm | Highly sensitive to the polarity of its environment. The emission blue-shifts in less polar environments. For example, 494 nm in buffer and 475 nm in ethanol. |
| Extinction Coefficient (ε) | ~17,500 - 20,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.002 - 0.48 | Environmentally dependent. For instance, ~0.002 in aqueous buffer and ~0.4 when bound to serum albumin. The quantum yield in ethanol is 0.48. |
| Fluorescence Lifetime (τ) | In the nanosecond range |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein
This protocol outlines the necessary steps to introduce this compound at a specific site within a protein of interest using amber codon suppression.
1. Site-Directed Mutagenesis:
-
Objective: Introduce an amber stop codon (TAG) at the desired position in the gene encoding the protein of interest.
-
Procedure:
-
Design primers containing the TAG mutation at the target site. These primers should also have sufficient flanking regions for specific binding to the template DNA.
-
Perform polymerase chain reaction (PCR)-based site-directed mutagenesis using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest.
-
Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.
-
Transform the DpnI-treated DNA into competent E. coli cells for plasmid propagation.
-
Isolate the plasmid DNA from several colonies and verify the presence of the TAG mutation by DNA sequencing.
-
2. Protein Expression and this compound Incorporation:
-
Objective: Express the mutant protein in a system that allows for the incorporation of this compound at the amber codon. This requires an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for this compound.
-
Procedure for Mammalian Cells:
-
Co-transfect mammalian cells (e.g., HEK293T) with three plasmids:
-
The plasmid containing the target gene with the TAG codon.
-
A plasmid encoding the engineered this compound-specific aminoacyl-tRNA synthetase (pANAP).
-
A plasmid encoding the corresponding orthogonal amber suppressor tRNA.
-
-
Culture the transfected cells in media supplemented with this compound methyl ester (this compound-ME), a membrane-permeable form of this compound. A typical concentration is 2 µM.
-
Allow for protein expression for 24-48 hours. The engineered aaRS will charge the suppressor tRNA with this compound, which will then be incorporated at the amber codon during translation.
-
-
Procedure for Xenopus Oocytes:
-
Prepare the necessary components: cRNA for the mutant protein, cRNA for the this compound synthetase, the synthesized amber suppressor tRNA, and this compound.
-
A simplified one-step protocol involves co-injecting a mixture of the synthetase cRNA, mutant protein cRNA, the suppressor tRNA, and this compound directly into the cytosol of the oocytes.
-
Incubate the oocytes to allow for protein expression and incorporation of this compound.
-
3. Verification of this compound Incorporation:
-
Objective: Confirm that full-length protein containing this compound has been successfully produced.
-
Procedure:
-
Lyse the cells or oocytes and run the protein lysate on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against the protein of interest or an epitope tag.
-
Successful incorporation will result in a band corresponding to the full-length protein. A truncated product may be observed if the amber codon is recognized as a stop signal. The efficiency of incorporation can be estimated by comparing the intensity of the full-length and truncated bands.
-
In-gel fluorescence can also be used to visualize the ANAP-labeled protein directly by exciting the gel with UV light.
-
Protocol 2: Measuring Protein Conformational Changes using this compound Fluorescence
This protocol describes how to measure changes in this compound fluorescence to infer protein conformational changes.
1. Sample Preparation:
-
For soluble proteins, purify the this compound-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography).
-
For membrane proteins, measurements can be performed on whole cells, in isolated membrane patches, or on purified and reconstituted protein. Cell unroofing techniques can be used to access the intracellular side of membrane proteins in their native environment.
2. Fluorescence Spectroscopy:
-
Objective: Measure the fluorescence properties of this compound in the protein under different conditions (e.g., in the presence and absence of a ligand, at different voltages).
-
Instrumentation: A spectrofluorometer or a fluorescence microscope equipped with appropriate filters and a sensitive detector is required.
-
Procedure:
-
Excite the sample at the excitation maximum of this compound (~360 nm).
-
Record the emission spectrum. Changes in the local environment of this compound due to protein conformational changes will be reflected as a shift in the emission maximum and/or a change in fluorescence intensity.
-
For dynamic measurements, monitor the fluorescence intensity at a fixed wavelength over time while inducing a conformational change (e.g., by adding a ligand).
-
3. Transition Metal Ion FRET (tmFRET):
-
Objective: Measure intramolecular distances and their changes. This compound serves as the donor fluorophore, and a transition metal ion (e.g., Cu²⁺, Ni²⁺) acts as the acceptor.
-
Procedure:
-
Introduce a metal-binding site into the protein, typically a di-histidine motif or a cysteine residue that can be labeled with a metal-chelating probe.
-
Measure the fluorescence of this compound in the absence of the metal ion.
-
Add the transition metal ion and measure the quenching of this compound fluorescence. The degree of quenching is related to the distance between this compound and the metal ion.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the donor fluorescence in the presence of the acceptor and FD is the donor fluorescence in the absence of the acceptor.
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = 1 / (1 + (r / R₀)⁶), where R₀ is the Förster distance at which the FRET efficiency is 50%. The R₀ for the ANAP-Co²⁺ pair is approximately 12 Å.
-
4. Data Analysis:
-
Objective: Correlate changes in fluorescence with specific conformational states of the protein.
-
Procedure:
-
Spectral Shifts: Analyze changes in the emission maximum. A blue shift indicates that the environment around this compound has become less polar, while a red shift indicates a more polar environment.
-
Intensity Changes: Analyze changes in fluorescence intensity. These can be due to changes in the quantum yield of this compound or quenching by nearby amino acid residues (e.g., Tryptophan, Tyrosine, Histidine, Methionine).
-
FRET Data: Use the calculated distances to model the conformational states of the protein. By measuring distances from multiple sites, a more detailed picture of the protein's structure and dynamics can be constructed.
-
Kinetics: Fit the time course of fluorescence changes to appropriate kinetic models to extract rate constants for conformational transitions.
-
Mandatory Visualizations
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Protein-Protein Interactions Using L-ANAP
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-ANAP
L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for site-specifically labeling proteins.[1][2] Its small size, comparable to the natural amino acid tryptophan, minimizes potential steric hindrance and perturbation of protein structure and function.[3] this compound's fluorescence is highly sensitive to the local environment, making it an excellent probe for monitoring changes in protein conformation, dynamics, and interactions.[3]
The site-specific incorporation of this compound into a protein of interest is achieved through genetic code expansion technology, typically utilizing an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes the UAG stop codon.[3] This allows for the precise placement of the fluorescent probe at virtually any position within the protein sequence, offering a high degree of control and specificity that is not achievable with traditional fluorescent labeling methods.
Principle of Monitoring Protein-Protein Interactions
This compound can be used to monitor protein-protein interactions through two primary fluorescence-based methods: Fluorescence Resonance Energy Transfer (FRET) and fluorescence quenching.
1. Fluorescence Resonance Energy Transfer (FRET): In a FRET-based assay, this compound can serve as a donor fluorophore. If a second protein is labeled with a suitable acceptor fluorophore (e.g., a small organic dye or another fluorescent protein like YFP), the interaction between the two proteins will bring the donor and acceptor into close proximity (typically 1-10 nm). This results in the non-radiative transfer of energy from the excited this compound to the acceptor, leading to a decrease in this compound's fluorescence emission and an increase in the acceptor's emission. The change in FRET efficiency can be used to quantify the binding affinity and kinetics of the protein-protein interaction.
2. Fluorescence Quenching: The intrinsic fluorescence of this compound can be quenched upon the binding of an interacting partner. This quenching can occur through several mechanisms, including direct contact with quenching residues (e.g., tryptophan) on the binding partner or a conformational change in the this compound-labeled protein that moves the fluorophore to a more polar or quenching environment. By titrating a potential binding partner and monitoring the decrease in this compound fluorescence, a binding curve can be generated, from which the dissociation constant (Kd) of the interaction can be determined.
Advantages of Using this compound for Studying Protein-Protein Interactions
-
Site-Specific Labeling: Precise incorporation of the fluorophore at any desired position in the protein.
-
Minimal Perturbation: The small size of this compound is less likely to interfere with protein function compared to larger fluorescent protein tags.
-
Environmental Sensitivity: this compound's fluorescence properties are sensitive to the polarity of its local environment, providing information on conformational changes upon binding.
-
Quantitative Analysis: Enables the determination of binding affinities (Kd) and kinetics of protein-protein interactions.
-
In Vivo and In Vitro Applications: Can be used to study protein interactions in both cellular and purified systems.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells
This protocol outlines the general steps for incorporating this compound into a protein of interest expressed in mammalian cells using an amber suppression system.
Materials:
-
Mammalian expression vector for the target protein with a UAG (amber) stop codon at the desired labeling site.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA (e.g., pANAP).
-
This compound methyl ester (a cell-permeable form of this compound).
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Instrumentation for protein expression and purification (e.g., incubator, centrifuges, chromatography system).
-
Fluorescence spectrophotometer or microscope.
Methodology:
-
Plasmid Preparation:
-
Subclone the gene of your target protein into a mammalian expression vector.
-
Introduce a UAG (amber) stop codon at the desired this compound incorporation site using site-directed mutagenesis.
-
Prepare high-quality plasmid DNA for both the target protein vector and the pANAP vector.
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells in the appropriate medium until they reach the desired confluency for transfection.
-
Co-transfect the cells with the target protein expression vector and the pANAP vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Incorporation:
-
After transfection, replace the culture medium with fresh medium containing this compound methyl ester. The optimal concentration of this compound should be determined empirically but is typically in the range of 10-50 µM.
-
Incubate the cells for 24-48 hours to allow for protein expression and this compound incorporation.
-
-
Protein Expression and Harvest:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
-
Protein Purification and Verification (Optional but Recommended):
-
If required, purify the this compound-labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the incorporation of this compound by mass spectrometry.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the this compound-labeled protein using a fluorescence spectrophotometer (excitation ~360 nm, emission ~460-500 nm) or visualize its localization in cells using fluorescence microscopy.
-
Protocol 2: Monitoring Protein-Protein Interaction using this compound Fluorescence Quenching
This protocol describes how to perform a fluorescence quenching titration experiment to determine the binding affinity (Kd) of a protein-protein interaction.
Materials:
-
Purified this compound-labeled protein ("Protein A-ANAP").
-
Purified unlabeled interacting partner protein ("Protein B").
-
Assay buffer (e.g., PBS or Tris buffer at physiological pH).
-
Fluorometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Methodology:
-
Preparation:
-
Prepare stock solutions of Protein A-ANAP and Protein B in the assay buffer. Determine the accurate concentrations of the protein solutions using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Set the fluorometer to the excitation and emission wavelengths for this compound (e.g., excitation at 360 nm, emission scan from 400 to 600 nm, or single-point reading at the emission maximum, ~480 nm).
-
-
Titration Experiment:
-
Add a fixed concentration of Protein A-ANAP to a cuvette containing the assay buffer. The concentration should be low enough to avoid inner filter effects but high enough to give a stable fluorescence signal.
-
Record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of Protein B to the cuvette, mixing gently after each addition.
-
After each addition of Protein B, allow the system to reach equilibrium (incubation time may need to be optimized) and then record the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying each fluorescence reading by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional fluorescence quenching ((F₀ - F) / F₀) as a function of the concentration of Protein B.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [Protein B]) / (Kd + [Protein B]) where ΔF_max is the maximum change in fluorescence at saturation.
-
Data Presentation
The quantitative data obtained from this compound-based protein-protein interaction studies should be summarized in a clear and structured table. This allows for easy comparison of binding affinities under different conditions or for different interacting partners.
Table 1: Illustrative Binding Affinities of Protein-Protein Interactions Determined by this compound Fluorescence Quenching
| This compound Labeled Protein | Interacting Partner | Kd (µM) | Notes |
| Protein X (Site 1) | Protein Y | 5.2 ± 0.5 | Interaction is dependent on phosphorylation of Protein Y. |
| Protein X (Site 1) | Protein Y (mutant) | 58.6 ± 4.2 | Mutation in the binding interface significantly weakens the interaction. |
| Protein X (Site 2) | Protein Y | 15.1 ± 1.8 | Different labeling site shows a different apparent affinity. |
| Protein A | Protein B | 1.8 ± 0.3 | Strong interaction in the presence of ligand Z. |
| Protein A | Protein B | 25.4 ± 3.1 | Weaker interaction in the absence of ligand Z. |
Note: The data presented in this table is for illustrative purposes only and represents the type of quantitative results that can be obtained from this compound-based fluorescence quenching experiments.
Visualization of Workflows and Principles
Experimental Workflow for this compound Incorporation
Caption: Workflow for site-specific incorporation of this compound.
Principle of PPI Monitoring via Fluorescence Quenching
Caption: this compound fluorescence quenching upon protein interaction.
References
Application Notes and Protocols for Voltage Clamp Fluorometry using L-ANAP in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage Clamp Fluorometry (VCF) is a powerful technique that combines the principles of two-electrode voltage clamp (TEVC) with fluorescence spectroscopy to provide real-time insights into the conformational dynamics of ion channels and other membrane proteins.[1][2] By site-specifically incorporating a fluorescent non-canonical amino acid (fUAA), such as L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), into a protein of interest, researchers can directly correlate structural rearrangements with protein function at the millisecond timescale.[3][4] this compound is an environmentally sensitive fluorophore, meaning its fluorescence properties change in response to alterations in the local environment, making it an ideal probe for detecting conformational changes.[3]
This application note provides a detailed protocol for performing VCF experiments using this compound in Xenopus laevis oocytes, a robust and widely used expression system for ion channels. The methodology described herein utilizes amber stop codon suppression to achieve site-specific incorporation of this compound. We will cover oocyte preparation, microinjection of genetic material and this compound, VCF recording, and data analysis.
Signaling Pathway and Experimental Workflow
The core of this technique lies in the site-specific incorporation of this compound into a target protein expressed in Xenopus oocytes. This is achieved through the co-expression of the target protein's messenger RNA (mRNA), which has an amber stop codon (TAG) engineered at the desired labeling site, along with an orthogonal amber suppressor transfer RNA (tRNA) and its cognate aminoacyl-tRNA synthetase (aaRS). The aaRS specifically charges the suppressor tRNA with this compound, which is then delivered to the ribosome to be incorporated into the nascent polypeptide chain at the amber codon position.
Caption: Workflow for this compound incorporation and VCF.
Materials and Reagents
| Category | Item | Supplier | Notes |
| Biologicals | Xenopus laevis frogs | Nasco, Xenopus 1 | |
| Collagenase Type II | Worthington | ||
| Chemicals | This compound | AsisChem, Iris Biotech | |
| Gentamicin | Sigma-Aldrich | ||
| ND96 Solution | See protocol for recipe | ||
| High K+ Solution | See protocol for recipe | ||
| Intracellular Solution | See protocol for recipe | ||
| Molecular Biology | Plasmid encoding orthogonal tRNA/aaRS pair | Addgene (e.g., pANAP) | |
| cRNA of target protein with TAG mutation | In-house preparation | ||
| mMessage mMachine T7 Transcription Kit | Thermo Fisher Scientific | ||
| Equipment | Microinjection setup (e.g., Nanoject III) | Drummond | |
| Two-electrode voltage clamp amplifier | Axon Instruments, Dagan | ||
| Fluorescence microscope with photodiode or PMT | Olympus, Nikon | ||
| High-power LED or Xenon arc lamp | Thorlabs, Sutter | ||
| Data acquisition system (e.g., Digidata) | Molecular Devices |
Experimental Protocols
Xenopus Oocyte Preparation
-
Anesthetize a female Xenopus laevis frog by immersion in 0.15% tricaine solution.
-
Surgically remove a portion of the ovary and place it in a sterile Petri dish containing ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Tease apart the ovarian lobes and rinse with ND96 to remove blood cells.
-
Digest the follicular membrane by incubating the oocytes in ND96 solution containing 2 mg/mL collagenase type II for 1-2 hours with gentle agitation.
-
Wash the defolliculated oocytes thoroughly with ND96 solution.
-
Manually select healthy stage V-VI oocytes and store them in ND96 supplemented with 50 µg/mL gentamicin at 16-18°C.
Microinjection
There are two primary protocols for introducing the necessary components for this compound incorporation: a two-step injection protocol and a simplified single-step co-injection protocol. The single-step protocol is often preferred as it is less harmful to the oocytes and can yield more reproducible results.
Simplified Single-Step Co-injection Protocol:
-
Prepare an injection mix containing:
-
cRNA of the target protein with a TAG codon at the desired position (5-50 ng/oocyte).
-
cRNA of the aminoacyl-tRNA synthetase (aaRS) (5-10 ng/oocyte).
-
Synthesized amber suppressor tRNA (5-10 ng/oocyte).
-
This compound (25-500 µM final concentration in the oocyte).
-
-
Load a microinjection needle with the mix and inject approximately 50 nL into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in ND96 solution supplemented with gentamicin at 16-18°C in the dark for 2-5 days to allow for protein expression and this compound incorporation.
Voltage Clamp Fluorometry (VCF) Recordings
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Position the oocyte under a fluorescence microscope equipped with a high-power light source and a photodetector (photodiode or photomultiplier tube).
-
For this compound, use an excitation wavelength of ~360 nm and collect emission at ~460 nm.
-
Simultaneously record the ionic current through the expressed channels using the TEVC amplifier and the fluorescence signal from the incorporated this compound.
-
Apply voltage protocols (e.g., voltage steps) or ligand solutions to elicit channel gating and record the corresponding changes in current and fluorescence.
Data Presentation and Analysis
The primary quantitative outputs of a VCF experiment are the change in fluorescence intensity (ΔF) and the ionic current (I). These are often analyzed to determine the relationship between protein conformation and function.
Quantitative Data Summary
| Parameter | Description | Typical Values | Notes |
| ΔF/F | Relative change in fluorescence intensity upon a stimulus (e.g., voltage change or ligand binding). | 1-20% | Highly dependent on the labeling site and the nature of the conformational change. |
| V₁/₂ | The voltage at which half of the channels are in the open state (for voltage-gated channels). | Varies depending on the channel | Determined from fitting the current-voltage (I-V) or fluorescence-voltage (F-V) relationship to a Boltzmann function. |
| z | The equivalent charge movement associated with channel gating. | Varies depending on the channel | Also derived from the Boltzmann fit of the F-V or I-V curve. |
| τ (tau) | The time constant of the fluorescence or current change. | Milliseconds to seconds | Describes the kinetics of the conformational change or channel gating. |
Data Analysis Workflow
Caption: VCF data analysis workflow.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no protein expression | Poor cRNA quality | Check cRNA integrity on a gel. |
| Inefficient this compound incorporation | Optimize the ratio of cRNA, tRNA, and this compound. Try the two-step injection protocol. | |
| High background fluorescence | Autofluorescence of the oocyte | Use appropriate optical filters and background subtraction. |
| Non-specific binding of this compound | Ensure thorough washing of oocytes. | |
| No fluorescence change (ΔF) | This compound is in a region that does not undergo conformational change | Choose a different labeling site based on structural information or mutagenesis screen. |
| The conformational change does not alter the local environment of this compound | Try a different fluorescent amino acid with different environmental sensitivity. | |
| Poor voltage clamp | High electrode resistance | Use electrodes with lower resistance (0.5-2 MΩ). |
| Oocyte health is poor | Use healthy, stage V-VI oocytes. |
By following these detailed protocols and considering the potential challenges, researchers can successfully implement Voltage Clamp Fluorometry with this compound to gain valuable insights into the structure-function relationships of ion channels and other membrane proteins.
References
- 1. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage Clamp Fluorometry in Xenopus laevis Oocytes to Study the Voltage-sensing Phosphatase [bio-protocol.org]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-clamp Fluorometry in Xenopus Oocytes Using Fluorescent Unnatural Amino Acids. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Two-Photon Excitation Microscopy of L-ANAP Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genetically encoded, fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), offers a powerful tool for site-specific protein labeling and subsequent visualization using advanced microscopy techniques. Its small size and sensitivity to the local environment make it an excellent probe for studying protein conformation, dynamics, and interactions with minimal perturbation. Two-photon excitation microscopy (TPEM) is particularly well-suited for imaging this compound-labeled proteins in living cells and tissues due to its inherent optical sectioning capabilities, reduced phototoxicity, and deeper tissue penetration compared to conventional one-photon confocal microscopy.
These application notes provide a comprehensive overview and detailed protocols for the successful labeling of proteins with this compound in mammalian cells and their subsequent imaging using two-photon excitation microscopy.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound, critical for optimizing imaging experiments.
| Property | Value | Notes |
| One-Photon Absorption (λ_max) | ~360 nm | In ethanol.[1] |
| One-Photon Emission (λ_em) | 420 - 500 nm | Emission is sensitive to the polarity of the environment. |
| Two-Photon Excitation (λ_2P) | ~730 nm | Reported for imaging in mammalian cells. |
| Quantum Yield (Φ) | ~0.3 (in aqueous solution) | Can vary depending on the local protein environment. |
| Fluorescence Lifetime (τ) | 1.3 ns and 3.3 ns (two components) | In aqueous solution. Can be influenced by the surrounding environment. |
| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | In ethanol at 360 nm.[1] |
| Two-Photon Absorption Cross-Section (σ₂) | Data not available in the reviewed literature. | This is a critical parameter for predicting two-photon fluorescence brightness. Researchers may need to determine this value empirically for their specific experimental conditions. |
Principle of Two-Photon Excitation
Two-photon excitation is a non-linear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This contrasts with one-photon excitation, where a single, higher-energy photon is absorbed. The quadratic relationship between fluorescence emission and excitation intensity confines the excitation to the focal volume, providing the key advantages of TPEM.
Diagram 1: Comparison of one-photon and two-photon excitation principles.
Experimental Protocols
Protocol 1: Genetic Incorporation of this compound into Proteins in Mammalian Cells
This protocol outlines the steps for site-specific incorporation of this compound into a target protein in mammalian cells using the amber stop codon suppression method.[2][3][4]
Materials:
-
Mammalian expression vector for the protein of interest (POI).
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and tRNA pair for this compound (e.g., pANAP).
-
This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid).
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-buffered saline (PBS).
-
Site-directed mutagenesis kit.
Procedure:
-
Site-Directed Mutagenesis:
-
Introduce an amber stop codon (TAG) at the desired labeling site within the gene of your POI in its expression vector using a site-directed mutagenesis kit.
-
Verify the mutation by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells in a suitable format (e.g., glass-bottom dishes for imaging) to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, replace the culture medium with fresh, antibiotic-free medium.
-
Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the POI-TAG mutant plasmid and the pANAP plasmid.
-
Incubate the cells with the transfection complexes for the recommended time (typically 4-6 hours).
-
-
This compound Supplementation:
-
After the transfection incubation, remove the medium containing the transfection complexes.
-
Add fresh, complete culture medium supplemented with this compound. A final concentration of 0.5 mM this compound is a good starting point.
-
Note: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution) and dilute it into the culture medium.
-
-
Protein Expression:
-
Incubate the cells for 24-48 hours to allow for the expression of the this compound-labeled protein.
-
-
Verification of Incorporation (Optional but Recommended):
-
Harvest the cells and perform a Western blot analysis using an antibody against your POI or a purification tag. Successful incorporation will result in a full-length protein band only in the presence of this compound.
-
For more rigorous confirmation, purify the protein and analyze it by mass spectrometry.
-
Diagram 2: Experimental workflow for genetically incorporating this compound.
Protocol 2: Two-Photon Excitation Microscopy of this compound Labeled Proteins in Live Mammalian Cells
This protocol provides a general guideline for imaging this compound labeled proteins in live mammalian cells using a two-photon microscope. Parameters will need to be optimized for the specific instrument and biological sample.
Materials:
-
Mammalian cells expressing the this compound-labeled protein of interest cultured on glass-bottom dishes.
-
Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with HEPES).
-
Two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., a Ti:Sapphire laser).
-
High numerical aperture (NA) water or oil immersion objective lens.
-
Non-descanned detectors (NDDs) for efficient signal collection.
Procedure:
-
Sample Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed, phenol red-free live-cell imaging medium to remove any residual this compound from the culture medium.
-
Add fresh live-cell imaging medium to the dish.
-
Place the dish on the microscope stage equipped with a live-cell incubation chamber to maintain physiological temperature (37°C) and CO₂ levels (5%).
-
-
Microscope Setup and Optimization:
-
Laser Tuning: Tune the two-photon laser to the excitation wavelength of approximately 730 nm.
-
Laser Power: Start with a low laser power at the sample (e.g., 1-5 mW) and gradually increase it to obtain a sufficient signal-to-noise ratio while minimizing phototoxicity. The optimal power will depend on the expression level of the protein and the sensitivity of the detectors.
-
Detector Settings: Set the emission filter to collect fluorescence in the range of 420-500 nm. Adjust the detector gain and offset to optimize the dynamic range of the signal.
-
Scanning Parameters:
-
Scan Speed: Begin with a moderate scan speed (e.g., 400-800 Hz line scanning) and adjust as needed. Slower scan speeds can improve the signal-to-noise ratio but increase the risk of photobleaching and phototoxicity.
-
Pixel Dwell Time: This is related to the scan speed and image resolution. Typical values range from 1-10 µs.
-
Image Size and Averaging: Start with a standard image size (e.g., 512x512 pixels). Frame averaging (e.g., 2-4 frames) can be used to improve the signal-to-noise ratio, but be mindful of potential motion artifacts in live cells.
-
-
-
Image Acquisition:
-
Locate the cells of interest using brightfield or DIC imaging.
-
Switch to two-photon fluorescence imaging and focus on the plane of interest.
-
Acquire single images or time-lapse series as required by the experimental design. For time-lapse imaging, use the lowest possible laser power and the fastest appropriate scan speed to minimize phototoxicity over time.
-
-
Controls:
-
Image cells that were transfected with the POI-TAG plasmid but not supplemented with this compound to assess background fluorescence.
-
Image untransfected cells to determine the level of cellular autofluorescence at the chosen excitation and emission wavelengths.
-
Diagram 3: Workflow for two-photon imaging of this compound labeled proteins.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase laser power, but be cautious of phototoxicity.
-
Optimize the transfection efficiency and this compound concentration for better protein expression and incorporation.
-
Use a higher NA objective and ensure proper alignment of the microscope.
-
Increase detector gain or use frame averaging.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells to remove unincorporated this compound.
-
Use a phenol red-free imaging medium.
-
Check for autofluorescence from the cell culture plastic or immersion medium.
-
Acquire images of control cells to establish the background level.
-
-
Phototoxicity/Photobleaching:
-
Reduce laser power to the minimum required for a good signal.
-
Increase scan speed or reduce the pixel dwell time.
-
Limit the duration of time-lapse imaging and the frequency of image acquisition.
-
Use an acousto-optic modulator (AOM) to blank the laser during scanner fly-back.
-
Conclusion
The combination of this compound labeling and two-photon excitation microscopy provides a robust platform for high-resolution imaging of specific proteins in their native cellular environment. By following the detailed protocols and optimization guidelines presented here, researchers can effectively utilize this powerful technique to gain novel insights into protein function, dynamics, and interactions in live cells and tissues, with significant applications in basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Labeling of Proteins in Saccharomyces cerevisiae with the Fluorescent Non-Canonical Amino Acid L-ANAP
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful tool for studying protein structure, function, and dynamics directly within the complex environment of a living cell. L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a small, environmentally sensitive fluorescent amino acid that can be genetically encoded in Saccharomyces cerevisiae with high efficiency and fidelity.[1][2] Its fluorescence properties are sensitive to the local environment, making it an excellent probe for monitoring conformational changes, protein-protein interactions, and protein localization.[1][3][4] This document provides detailed application notes and protocols for the successful labeling of proteins with this compound in S. cerevisiae.
The genetic incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system utilizes an engineered Escherichia coli leucyl-tRNA synthetase (LeuRS) and its cognate suppressor tRNA (tRNACUALeu) that are orthogonal to the yeast translational machinery. The engineered LeuRS specifically charges the suppressor tRNA with this compound, which then recognizes and incorporates the fluorescent amino acid at a user-defined amber stop codon (TAG) within the gene of interest.
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (in water) | 360 nm | |
| Emission Maximum (in water) | 490 nm | |
| Extinction Coefficient (in EtOH) | 17,500 cm-1 M-1 | |
| Quantum Yield (in EtOH) | 0.48 |
Table 2: Quantitative Data on this compound Incorporation in S. cerevisiae
| Parameter | Value | Protein Context | Reference |
| Incorporation Efficiency | 1.2 mg/L in shake flasks | hSOD-33TAG | |
| Final Concentration of this compound in medium | 0.4 mM | General |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be synthesized as previously described or obtained from commercial vendors.
-
Dissolve this compound powder in 0.1 M NaOH to create a concentrated stock solution.
-
The final concentration of this compound in the yeast growth medium should be 0.4 mM.
-
Prepare the this compound containing medium by adding the appropriate volume of the stock solution to synthetic dropout medium.
-
Filter sterilize the final medium using a 0.2 µm filter before use.
Transformation of S. cerevisiae
This protocol assumes the use of a plasmid encoding the evolved tRNA/tRNA synthetase pair for this compound incorporation (e.g., pSNR-ProRS or a similar vector).
-
Prepare competent S. cerevisiae cells using the standard lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Transform the yeast cells with the plasmid carrying the orthogonal tRNA/synthetase pair and the plasmid carrying the target protein with an amber (TAG) codon at the desired labeling site.
-
Plate the transformed cells on appropriate selective agar plates and incubate at 30°C until colonies appear.
Protein Expression and this compound Labeling
-
Inoculate a single colony from the transformation plate into 5 mL of selective synthetic dropout medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.1 in fresh selective synthetic dropout medium containing 0.4 mM this compound.
-
Grow the culture at 30°C with shaking.
-
Induce protein expression at an OD600 of 0.6-0.8 by adding the appropriate inducer (e.g., galactose for a GAL1 promoter).
-
Continue to grow the culture for 16-24 hours at the optimal temperature for protein expression (typically 20-30°C).
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold water and store at -80°C until further use.
Analysis of this compound Incorporation
a. In-gel Fluorescence:
-
Resuspend the harvested cell pellet in lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent or mechanical lysis with glass beads).
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Mix the protein lysate with SDS-PAGE loading buffer and load onto a polyacrylamide gel.
-
After electrophoresis, visualize the this compound fluorescence directly in the gel using a UV transilluminator with an excitation wavelength of approximately 365 nm. A fluorescent band at the expected molecular weight of the target protein indicates successful this compound incorporation.
b. Western Blotting:
-
Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against a tag on the protein of interest (e.g., His-tag, FLAG-tag) to confirm protein expression.
-
This will allow for comparison of the total expressed protein with the fluorescently labeled protein.
c. Mass Spectrometry:
-
For definitive confirmation of site-specific incorporation, the protein of interest can be purified and analyzed by mass spectrometry.
-
The observed mass should correspond to the theoretical mass of the protein with this compound incorporated at the specified site.
Visualizations
Caption: Experimental workflow for this compound labeling in yeast.
Caption: Genetic incorporation of this compound in S. cerevisiae.
References
- 1. The Genetic Incorporation of a Small, Environmentally Sensitive, Fluorescent Probe into Proteins in S. Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Protein Misfolding by Site-Specific Labeling of Proteins In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving L-ANAP Incorporation Efficiency in Mammalian Cells
Welcome to the technical support center for L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) incorporation in mammalian cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve efficient site-specific incorporation of this fluorescent non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mammalian cell research?
A1: this compound is a fluorescent, non-canonical amino acid that can be genetically encoded into proteins in living cells.[1][2] Its fluorescence is sensitive to the local environment, making it a powerful tool for studying protein conformation, dynamics, and interactions in real-time within the cellular context.[2] Because of its small size, it is less likely to perturb protein function compared to larger fluorescent protein tags.
Q2: How is this compound incorporated into proteins in mammalian cells?
A2: this compound is incorporated site-specifically using a technique called amber suppression. This method utilizes an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNACUA). The gene of interest is mutated to contain an amber stop codon (TAG) at the desired incorporation site. When this modified gene is expressed in cells containing the orthogonal system and supplemented with this compound, the suppressor tRNA is charged with this compound by the engineered aaRS and recognizes the amber codon, inserting this compound into the growing polypeptide chain instead of terminating translation.
Q3: What are the key components required for successful this compound incorporation?
A3: The essential components are:
-
A mammalian cell line (e.g., HEK293, CHO).
-
An expression vector for your protein of interest with an amber (TAG) stop codon at the desired site.
-
An expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for this compound.
-
An expression vector for the corresponding orthogonal suppressor tRNA (tRNACUA).
-
This compound, typically supplied to the cell culture medium.
Q4: Should I use this compound hydrochloride or this compound methyl ester?
A4: this compound methyl ester is generally recommended for experiments in mammalian cells. The methyl ester group increases the cell permeability of the amino acid. Once inside the cell, endogenous esterases cleave the methyl ester, trapping this compound intracellularly and increasing its availability for the aminoacyl-tRNA synthetase. This can lead to higher incorporation efficiency.[3]
Q5: What is the role of eRF1 in this compound incorporation?
A5: Eukaryotic release factor 1 (eRF1) is a protein that recognizes all three stop codons (UAG, UAA, and UGA) and terminates translation. The efficiency of this compound incorporation at an amber (UAG) codon is a competition between the this compound-charged suppressor tRNA and eRF1. Downregulating or expressing a dominant-negative mutant of eRF1 (like eRF1-E55D) can reduce the rate of termination at UAG codons, thereby increasing the efficiency of this compound incorporation.[4]
Troubleshooting Guide
Problem 1: Low or No Incorporation of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as DNA-to-reagent ratio, cell confluency (aim for 70-80%), and DNA quality. Use a positive control (e.g., GFP expression vector) to assess transfection efficiency. |
| Inefficient Amber Suppression | - Increase the expression of the suppressor tRNA, as it can be a limiting factor.- Co-transfect a plasmid expressing a dominant-negative eRF1 (e.g., eRF1-E55D) to reduce termination at the amber codon.- Ensure the genetic context of the amber codon is favorable; flanking nucleotides can influence suppression efficiency. |
| Low this compound Concentration or Uptake | - Titrate the concentration of this compound methyl ester in the culture medium (typically in the range of 10-50 µM).- Ensure this compound is fully dissolved in the medium. Prepare a concentrated stock solution in DMSO or NaOH and then dilute into the medium. |
| Inefficient aaRS/tRNA Pair | - Use an aaRS/tRNA pair that has been validated for high efficiency in mammalian cells.- Consider using a synthetase with improved kinetics for this compound. |
| Poor Protein Expression | - Use a strong constitutive promoter (e.g., CMV, CAG) to drive the expression of your protein of interest and the orthogonal system components.- Optimize codon usage of your gene of interest for mammalian expression. |
| Incorrect Plasmid Ratio | Optimize the ratio of the plasmids encoding the protein of interest, the aaRS, and the tRNA. A common starting point is a 1:1:1 ratio, but this may require empirical optimization. |
Problem 2: High Proportion of Truncated Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Amber Suppression | This is the most common cause. Refer to the solutions for "Inefficient Amber Suppression" in Problem 1. The competition from eRF1 is a major contributor to the formation of truncated products. |
| Low Intracellular this compound Concentration | Increase the concentration of this compound methyl ester in the medium to ensure the aaRS is saturated with its substrate. |
| Suboptimal Expression of Orthogonal Components | Ensure robust expression of both the aaRS and the suppressor tRNA. Verify their expression levels if possible (e.g., by RT-qPCR for the tRNA or Western blot for a tagged aaRS). |
Problem 3: High Background Fluorescence or No ANAP-Specific Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of Cells | Image untransfected cells or cells not treated with this compound under the same imaging conditions to determine the level of autofluorescence. Use appropriate filter sets to minimize bleed-through from other fluorophores if present. |
| Free this compound in the Medium or Cytosol | Before imaging, wash the cells with fresh, this compound-free medium or PBS to remove extracellular this compound. |
| Low Incorporation Efficiency | If the incorporation is very low, the ANAP signal may be indistinguishable from background noise. Refer to the troubleshooting steps for Problem 1 to improve incorporation. |
| Fluorescence Quenching | The local environment of the incorporated this compound can quench its fluorescence. If possible, choose an incorporation site that is predicted to be solvent-exposed and away from known quenching residues like tryptophan. |
| Incorrect Imaging Settings | Optimize microscope settings, including excitation wavelength (around 360 nm), emission filter (around 490 nm), exposure time, and detector gain. |
Problem 4: Cellular Toxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Toxicity of this compound | Perform a dose-response experiment to determine the optimal this compound concentration that provides good incorporation without significant toxicity. Assess cell viability using assays like MTT or Trypan Blue exclusion. |
| Toxicity from Overexpression of Foreign Proteins | High-level expression of the protein of interest, aaRS, and tRNA can be stressful for cells. Consider using an inducible expression system to control the timing and level of expression. |
| Toxicity of Transfection Reagent | Follow the manufacturer's protocol for your chosen transfection reagent and optimize the amount to minimize cytotoxicity. |
Data Presentation
Table 1: Factors Influencing this compound Incorporation Efficiency
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| This compound Form | This compound Hydrochloride | This compound Methyl Ester | This compound methyl ester generally yields higher incorporation due to better cell permeability. |
| eRF1 Expression | Wild-type eRF1 | Dominant-negative eRF1 (E55D) | Expression of dominant-negative eRF1 significantly increases the yield of full-length protein. |
| Suppressor tRNA Expression | Low tRNA levels | High tRNA levels | Increasing the copy number of the suppressor tRNA gene can enhance incorporation efficiency. |
| Cell Line | HEK293 | CHO | Incorporation efficiency can be cell-line dependent. HEK293 cells are often used due to their high transfectability. |
Experimental Protocols
Protocol 1: Transient Transfection for this compound Incorporation in HEK293 Cells
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding your protein of interest with a TAG codon
-
Plasmid encoding the this compound-specific aaRS/tRNA pair (pANAP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound methyl ester stock solution (e.g., 20 mM in DMSO)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute 1.25 µg of your protein-of-interest plasmid and 1.25 µg of the pANAP plasmid in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of P3000™ Reagent in 125 µL of Opti-MEM.
-
Add 5 µL of Lipofectamine™ 3000 Reagent to the diluted DNA from the first step and mix gently.
-
Add the diluted P3000™ Reagent to the DNA-Lipofectamine mixture and mix gently.
-
Incubate the final mixture for 15-20 minutes at room temperature.
-
-
Transfection:
-
Gently add the transfection complex dropwise to the cells in the 6-well plate.
-
Rock the plate gently to ensure even distribution.
-
-
This compound Addition:
-
Immediately after adding the transfection complex, add this compound methyl ester to the culture medium to a final concentration of 20 µM.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: Harvest the cells for analysis by Western blot or fluorescence microscopy.
Protocol 2: Western Blot Analysis of this compound Incorporation
Materials:
-
Transfected cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against your protein of interest or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
Look for two bands: the full-length protein (indicating this compound incorporation) and a truncated product (indicating termination at the amber codon). The ratio of these bands can be used to estimate incorporation efficiency.
-
Protocol 3: Fluorescence Microscopy of this compound-labeled Proteins
Materials:
-
Transfected cells on glass-bottom dishes or coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (Excitation ~360 nm, Emission ~490 nm)
Procedure:
-
Cell Preparation (Live-cell imaging):
-
24-48 hours post-transfection, wash the cells twice with pre-warmed, this compound-free imaging medium (e.g., FluoroBrite DMEM).
-
Image the cells immediately.
-
-
Cell Preparation (Fixed-cell imaging):
-
24-48 hours post-transfection, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a slide with mounting medium.
-
-
Imaging:
-
Use a fluorescence microscope to visualize the ANAP fluorescence.
-
Acquire images using appropriate filter sets and exposure times.
-
As a control, image cells that were not supplemented with this compound to assess background fluorescence.
-
Visualizations
Caption: Experimental workflow for this compound incorporation in mammalian cells.
Caption: Amber suppression mechanism for this compound incorporation.
References
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
Reducing background fluorescence in L-ANAP experiments
Welcome to the technical support center for L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by focusing on a critical challenge: the reduction of background fluorescence. High background can obscure the specific signal from this compound, compromising data quality and interpretation.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve a high signal-to-noise ratio in your this compound imaging experiments.
Troubleshooting Guide
High background fluorescence in this compound experiments can arise from several sources. This guide will help you systematically identify and address the root cause of the problem.
Problem: High Background Fluorescence Obscuring Signal
Initial Assessment Workflow
To efficiently diagnose the source of high background, follow this logical progression:
Figure 1: A flowchart to diagnose the primary source of background fluorescence.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | 1. Run an unlabeled control to confirm that the background is inherent to the cells.[1] 2. Use specialized imaging media with low autofluorescence, such as Gibco FluoroBrite DMEM or a buffered saline solution for imaging.[2][3] 3. Try photobleaching the sample with the excitation wavelength before acquiring your images of this compound fluorescence.[4][5] |
| Unincorporated this compound | 1. Optimize this compound concentration. Perform a titration to find the lowest concentration that gives a sufficient specific signal. 2. Increase the number and duration of washing steps after this compound incorporation to thoroughly remove any free this compound. See the detailed washing protocol below. |
| Non-Specific Binding of this compound | 1. Incorporate a blocking step before this compound incubation. Use blocking agents like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites. 2. Adjust buffer composition. Increasing the salt concentration (e.g., NaCl) or adding a non-ionic surfactant (e.g., Tween 20) to your wash buffer can help disrupt non-specific hydrophobic and electrostatic interactions. |
| High Background from Imaging Vessel | 1. Use glass-bottom dishes instead of standard plastic dishes, as plastic can be a significant source of autofluorescence. |
| Suboptimal Microscope Settings | 1. Optimize excitation and emission filters to match the spectral properties of this compound and minimize bleed-through from autofluorescent sources. 2. Adjust detector gain and exposure time. Use the lowest settings necessary to detect the specific signal without amplifying the background. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background fluorescence in this compound experiments?
A1: The most frequent causes are unincorporated this compound that was not sufficiently washed away and non-specific binding of this compound to cellular components or the imaging vessel. Cellular autofluorescence is also a common contributor, especially when using UV excitation, which is often required for this compound.
Q2: How can I prepare a control to test for background fluorescence?
A2: Prepare a sample that goes through all the experimental steps, including transfection with the plasmid for the protein of interest and the tRNA synthetase/tRNA pair, but do not add this compound to the culture medium. Image this sample using the same settings as your experimental samples. This will reveal the level of background fluorescence originating from your cells, media, and imaging dish.
Q3: Can I use photobleaching to reduce background without affecting my this compound signal?
A3: Yes, this is a common technique. The idea is to selectively photobleach the more diffuse, non-specific background fluorescence before you acquire your final image of the specifically incorporated this compound. This can be effective but requires careful optimization to avoid significantly photobleaching your signal of interest. A detailed protocol is provided below.
Q4: What type of blocking agent is best for reducing non-specific this compound binding?
A4: Bovine Serum Albumin (BSA) and casein are commonly used and effective protein-based blocking agents. The optimal choice can be system-dependent, so it may be worth testing both. Commercial protein-free blocking buffers are also available and can be effective.
Q5: Will changing the imaging medium really make a difference?
A5: Yes, standard cell culture media contain components like phenol red and riboflavin that are fluorescent and can contribute significantly to background noise. Switching to a low-autofluorescence medium like FluoroBrite DMEM or a simple buffered saline solution (for short-term imaging) can dramatically improve your signal-to-noise ratio.
Experimental Protocols
Here are detailed protocols for key background reduction techniques tailored for this compound experiments in mammalian cells (e.g., HEK293 cells).
Protocol 1: Optimized Washing Procedure for Mammalian Cells
This protocol is designed to be performed after the incubation period for this compound incorporation and before imaging.
-
Initial Aspiration: Gently aspirate the this compound-containing culture medium from your cell culture dish. Be careful not to disturb the cell monolayer.
-
First Wash: Add pre-warmed (37°C) Dulbecco's Phosphate-Buffered Saline (DPBS) to the dish. For a 35 mm dish, use 2 mL of DPBS. Gently rock the dish back and forth for 2-3 minutes.
-
Aspirate and Repeat: Aspirate the DPBS. Repeat the washing step (step 2) two more times for a total of three washes.
-
Final Incubation in Imaging Medium: After the final wash, add your pre-warmed, low-autofluorescence imaging medium (e.g., FluoroBrite DMEM or a buffered saline solution).
-
Equilibration: Incubate the cells in the imaging medium at 37°C and 5% CO₂ for at least 15-20 minutes before starting your imaging session. This allows for residual unincorporated this compound to diffuse out of the cells.
Protocol 2: Pre-Acquisition Photobleaching of Background Fluorescence
This protocol should be performed on the microscope immediately before acquiring your final data.
-
Identify Region of Interest (ROI): Locate a cell expressing your this compound-labeled protein of interest.
-
Select a Background Region: Define an ROI in a region of the imaging dish that does not contain cells.
-
High-Intensity Illumination: Use a high laser power (e.g., 80-100% of your system's laser power for the this compound excitation wavelength) to illuminate the background ROI for a defined period (start with 30-60 seconds).
-
Monitor Background Reduction: Acquire a low-exposure image of the background ROI to check the fluorescence intensity. Compare it to a non-bleached background area.
-
Apply to Cell ROI: Once you have determined the optimal bleaching time for the background, apply this same illumination protocol to the entire field of view containing your cell of interest.
-
Acquire Data: Immediately after photobleaching, switch to your normal, lower-intensity imaging settings and acquire your experimental data. The background fluorescence should be significantly reduced.
Quantitative Comparison of Background Reduction Strategies
The following table provides an illustrative comparison of the effectiveness of different background reduction techniques. The exact values will vary depending on the specific experimental conditions.
| Technique | Typical Reduction in Background Fluorescence | Impact on Specific Signal | Ease of Implementation |
| Optimized Washing | 30-50% | Minimal | Easy |
| Use of Low-Fluorescence Media | 40-60% | None | Easy |
| BSA Blocking (1% w/v) | 20-40% | Minimal | Easy |
| Pre-Acquisition Photobleaching | 50-70% | Can be moderate if not optimized | Moderate |
| Combination of all techniques | >80% | Minimal with proper optimization | Advanced |
Signaling Pathway Visualizations
This compound is a powerful tool for studying the conformational dynamics of proteins involved in signaling pathways. Below are diagrams of two common pathways where this compound is used.
1. Voltage-Gated Sodium Channel (Nav1.5) Signaling
This compound can be incorporated into the Nav1.5 channel to study the conformational changes that occur during channel opening, closing, and inactivation, which are fundamental to the cardiac action potential.
Figure 2: Conformational states of Nav1.5 during an action potential.
2. Beta-Adrenergic Receptor Signaling Pathway
This compound can be used in FRET-based assays to study the conformational changes in beta-adrenergic receptors upon ligand binding and subsequent G-protein activation.
Figure 3: The canonical β-adrenergic receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP Technical Support Center: Minimizing Photobleaching in Your Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and mitigating the photobleaching of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a fluorescent non-canonical amino acid. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the quality and longevity of your fluorescence imaging experiments.
Understanding this compound Photobleaching
What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments.[1][2] While naphthalene-based dyes like this compound are known for relatively high photostability due to their rigid planar structure and extensive π-electron conjugation, they are still susceptible to photobleaching, especially under intense or prolonged illumination.[1][3] This can be a significant issue in fluorescence microscopy as it can limit the duration of imaging, reduce the signal-to-noise ratio, and complicate quantitative analysis.[4]
The primary mechanism of photobleaching involves the transition of the fluorophore to an excited triplet state. In this long-lived state, the molecule is more likely to undergo chemical reactions, often with molecular oxygen, that lead to its permanent damage.
Troubleshooting Guide: Common Photobleaching Issues with this compound
| Issue | Potential Cause | Solution |
| Rapid signal decay during imaging | High excitation light intensity or prolonged exposure. | Reduce the laser power or lamp intensity to the minimum level required for a satisfactory signal. Use neutral density filters to attenuate the light. Minimize the exposure time for each image. |
| Weak initial fluorescence signal | Low this compound incorporation efficiency or suboptimal imaging buffer. | Optimize the expression system for efficient this compound incorporation. Ensure the imaging buffer has a pH that is optimal for this compound fluorescence. |
| High background fluorescence | Autofluorescence from cells or media components. | Use a specialized imaging medium with reduced autofluorescence. If possible, perform spectral unmixing to separate the this compound signal from the background. |
| Inconsistent fluorescence intensity between experiments | Variations in illumination conditions or sample preparation. | Standardize all imaging parameters, including laser power, exposure time, and detector gain, across all experiments. Ensure consistent cell labeling and mounting procedures. |
FAQs: this compound Photobleaching
Q1: What is the photobleaching quantum yield of this compound?
Q2: How does this compound's photostability compare to other common fluorophores?
Direct, standardized comparisons of this compound's photostability to other dyes like Alexa Fluors or Cyanine dyes are limited. However, another fluorescent non-canonical amino acid, Acridonylalanine (Acd), has been reported to be highly photostable. Generally, the choice of fluorophore should consider the specific experimental conditions, including the required brightness and the tolerance for photobleaching.
Q3: What are the key factors influencing this compound photobleaching?
Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photodamage.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.
-
Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching as it can react with the excited triplet state of the fluorophore, leading to its destruction.
-
Local Chemical Environment: The pH and presence of quenching agents in the imaging medium can affect this compound's fluorescence and stability.
Experimental Protocols to Minimize this compound Photobleaching
Protocol 1: Optimizing Imaging Parameters
This protocol outlines the fundamental steps to minimize photobleaching by adjusting microscope settings.
Objective: To acquire high-quality images of this compound-labeled proteins while minimizing photodamage.
Materials:
-
Cells expressing this compound-containing protein of interest.
-
Fluorescence microscope with adjustable excitation source and sensitive detector.
-
Imaging buffer appropriate for live or fixed cells.
Procedure:
-
Focus using transmitted light: Whenever possible, locate the region of interest using brightfield or DIC microscopy to avoid unnecessary exposure of the fluorescent sample to excitation light.
-
Minimize excitation intensity: Start with the lowest possible laser power or lamp intensity that provides a detectable signal. Gradually increase the intensity only as needed to achieve an acceptable signal-to-noise ratio.
-
Reduce exposure time: Use the shortest possible camera exposure time that still yields a clear image. For time-lapse imaging, increase the interval between acquisitions as much as the experimental design allows.
-
Use appropriate filters: Employ high-quality bandpass filters that match the excitation and emission spectra of this compound to minimize bleed-through and autofluorescence.
-
Utilize a shutter: Ensure the microscope's shutter is closed when images are not being actively acquired to prevent continuous illumination of the sample.
Protocol 2: Using Triplet State Quenchers (Trolox)
Trolox, a water-soluble analog of Vitamin E, can act as a triplet state quencher to reduce photobleaching. It functions through an electron transfer mechanism to return the fluorophore from its reactive triplet state to the ground state.
Objective: To reduce this compound photobleaching in live or fixed cell imaging using Trolox.
Materials:
-
This compound labeled cells.
-
Imaging buffer.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) stock solution (e.g., 100 mM in DMSO).
Procedure:
-
Prepare the imaging buffer. For live-cell imaging, use a physiologically compatible buffer (e.g., HBSS or DMEM without phenol red).
-
Immediately before imaging, add Trolox to the imaging buffer to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Replace the culture medium with the Trolox-containing imaging buffer.
-
Proceed with imaging, following the optimized imaging parameters from Protocol 1.
-
Note: The effectiveness of Trolox can be enhanced in a "reducing and oxidizing system" (ROXS), where a small amount of the oxidized form of Trolox (Trolox-quinone) is also present. This can sometimes be achieved by brief UV irradiation of the Trolox solution, but requires careful optimization.
Protocol 3: Employing Oxygen Scavenging Systems
Removing molecular oxygen from the imaging medium can significantly reduce photobleaching. A common oxygen scavenging system for live-cell imaging is the glucose oxidase/catalase system.
Objective: To minimize this compound photobleaching by reducing the concentration of dissolved oxygen in the imaging medium.
Materials:
-
This compound labeled cells.
-
Imaging buffer containing glucose (e.g., 10 mM).
-
Glucose oxidase (from Aspergillus niger) stock solution (e.g., 10 mg/mL in buffer).
-
Catalase (from bovine liver) stock solution (e.g., 5 mg/mL in buffer).
Procedure:
-
Prepare the glucose-containing imaging buffer.
-
Just before imaging, add glucose oxidase and catalase to the imaging buffer to final concentrations of approximately 0.5 mg/mL and 0.1 mg/mL, respectively.
-
Gently mix the solution and immediately add it to the cells.
-
Seal the imaging chamber to limit the re-entry of atmospheric oxygen.
-
Proceed with imaging. Be aware that oxygen depletion can affect cellular physiology, so it is crucial to include appropriate controls and limit the duration of imaging under anaerobic conditions.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Extinction Coefficient (in EtOH) | 17,500 cm⁻¹ M⁻¹ | |
| Fluorescence Quantum Yield (in EtOH) | 0.48 | N/A |
| Absorption Maximum (in water) | 360 nm | N/A |
| Emission Maximum (in water) | 490 nm | N/A |
Note: The fluorescence of this compound is environmentally sensitive, and its emission maximum can shift to shorter wavelengths (e.g., 420 nm in ethyl acetate) in less polar environments.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A workflow for minimizing this compound photobleaching during fluorescence microscopy.
References
Technical Support Center: Optimizing L-ANAP for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorescent unnatural amino acid, L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), in cell culture for site-specific protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a fluorescent, non-canonical amino acid that can be genetically encoded into proteins at specific sites.[1] Its key feature is its environmental sensitivity; its fluorescence emission spectrum can change based on the polarity of its local environment.[2][3] This property makes it a powerful tool for studying protein conformational changes, dynamics, and interactions in real-time within living cells.[3]
Q2: How is this compound incorporated into proteins?
A2: this compound is incorporated into proteins using a technique called amber stop codon suppression.[4] This method requires the co-expression of three components:
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A gene of interest engineered to contain an amber stop codon (TAG) at the desired labeling site.
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound.
-
A corresponding suppressor tRNA (with a CUA anticodon) that is charged with this compound by the aaRS and inserts it at the TAG codon.
This system allows for the site-specific replacement of a natural amino acid with the fluorescent this compound.
Q3: What is a good starting concentration for this compound in the cell culture medium?
A3: The optimal concentration of this compound is highly dependent on the cell line, the expression system, and the specific protein being labeled. A common starting point for mammalian cells like HEK293 or CHO is in the range of 10-20 µM . However, concentrations can vary significantly. For instance, some protocols for Xenopus oocytes involve direct injection or incubation at concentrations as low as 2 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How stable is this compound in cell culture media?
A4: The stability of amino acids in cell culture media can be a concern. While specific long-term stability data for this compound in various media is not extensively published, it is known that some amino acids can degrade over time, affecting their availability. It is best practice to prepare fresh this compound stock solutions and add them to the medium shortly before use. If storing this compound-supplemented medium, it should be protected from light and stored at 4°C for short periods.
Q5: How can I verify that this compound has been successfully incorporated into my protein?
A5: Verification of this compound incorporation is a critical step. Several methods can be used:
-
In-gel Fluorescence: After running the protein lysate on an SDS-PAGE gel, the gel can be imaged on a UV transilluminator. A fluorescent band at the expected molecular weight of the full-length protein indicates successful incorporation.
-
Mass Spectrometry: This is the gold standard for confirmation. By analyzing the mass of the purified protein or digested peptide fragments, a mass shift corresponding to the addition of this compound can be definitively identified.
-
Western Blot: Comparing the expression of the full-length protein in the presence and absence of this compound can provide indirect evidence of incorporation. A stronger band for the full-length protein in the presence of this compound suggests successful suppression of the amber codon.
Q6: Does this compound affect normal cellular signaling pathways?
A6: The introduction of any unnatural component into a cell has the potential to cause perturbations. While this compound's small size is intended to minimize structural and functional disruption, high concentrations may lead to off-target effects or cytotoxicity. There is limited specific research on this compound's impact on global signaling pathways. If your research involves sensitive signaling cascades, it is advisable to include controls to assess the health and signaling status of cells treated with this compound but not expressing the target protein.
Quantitative Data Summary
The optimal this compound concentration is a balance between maximizing incorporation efficiency and minimizing cytotoxicity. The following table summarizes concentrations used in published studies.
| Cell Type | This compound Concentration | Application | Notes |
| HEK293 Cells | 10 - 20 µM | Protein labeling | A common starting range for dose-response experiments. |
| Xenopus laevis Oocytes | 2 µM (in buffer) | Incubation of oocytes | Used with membrane-permeable this compound methyl ester. |
| Xenopus laevis Oocytes | 500 µM (injected) | Direct injection | A higher concentration is used for direct cytosolic delivery. |
Note: This table provides examples from literature and should be used as a starting point. Optimization for each specific cell line and protein is essential.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a method to identify the ideal this compound concentration that provides the highest yield of fluorescently labeled protein with minimal impact on cell viability.
Methodology:
-
Cell Seeding: Seed your mammalian cells (e.g., HEK293T, CHO) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding your protein of interest (with a TAG codon), the this compound-specific tRNA/synthetase pair, and a transfection control (e.g., GFP).
-
This compound Addition: 4-6 hours post-transfection, replace the medium with fresh medium containing this compound at a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO, if used to dissolve this compound).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Analysis:
-
Protein Expression/Incorporation: Harvest the cells, prepare a lysate, and run an SDS-PAGE gel. Analyze the in-gel fluorescence of the this compound-labeled protein band. Quantify the band intensity.
-
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or resazurin assay, see Protocol 2) for each this compound concentration.
-
-
Data Interpretation: Plot the fluorescence intensity and cell viability against the this compound concentration. The optimal concentration is the one that gives the highest fluorescence signal without a significant drop in cell viability.
Protocol 2: Assessing this compound Cytotoxicity
This protocol uses a resazurin-based assay to measure the cytotoxic effect of this compound on your cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium over a broad concentration range (e.g., 1 µM to 500 µM). Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include a "no this compound" control and a "cells only" control.
-
Incubation: Incubate the plate for 24-48 hours, corresponding to your planned expression time.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate for 2-4 hours at 37°C. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "no this compound" control. Plot this data to generate a dose-response curve and determine the IC50 value (the concentration at which cell viability is reduced by 50%).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal | 1. Sub-optimal this compound concentration.2. Low transfection efficiency.3. Inefficient amber suppression.4. Protein is degraded or not expressed. | 1. Perform a dose-response experiment (Protocol 1) to find the optimal concentration.2. Optimize your transfection protocol; check plasmid quality and ratios.3. The TAG codon position may be unfavorable. Try a different incorporation site.4. Verify protein expression via Western blot. Ensure the full-length protein is stable. |
| High Cell Death / Cytotoxicity | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Contamination of cell culture. | 1. Lower the this compound concentration. Perform a cytotoxicity assay (Protocol 2) to determine the IC50.2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle control.3. Check for common cell culture contaminants like mycoplasma. |
| Low Yield of Full-Length Protein | 1. Inefficient suppression of the TAG codon.2. Truncated protein is produced due to translation termination at the TAG codon.3. This compound is limiting. | 1. Ensure the tRNA/synthetase pair is expressed efficiently.2. Consider co-expressing a mutated eukaryotic release factor (e.g., eRF1-E55D) to enhance suppression over termination.3. Increase the this compound concentration, provided it is not cytotoxic. |
| High Background Fluorescence | 1. Autofluorescence from the medium.2. Non-specific uptake or binding of this compound.3. Contamination. | 1. Use phenol red-free medium for fluorescence imaging.2. Wash cells thoroughly with PBS before imaging or lysis.3. Check for microbial contamination, which can sometimes be fluorescent. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell toxicity issues encountered during the incorporation of the fluorescent non-canonical amino acid, L-ANAP.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound for incorporation in mammalian cells?
For most mammalian cell lines, including HEK293, HeLa, and CHO cells, a concentration of 10 µM this compound in the culture medium is sufficient for robust incorporation and protein expression.[1] Higher concentrations may not significantly improve incorporation efficiency and can contribute to increased background fluorescence and potential cytotoxicity.
Q2: I am observing significant cell death after this compound incorporation. What are the potential causes?
Cell death following this compound incorporation can stem from two primary sources:
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Chemical Toxicity: Although generally well-tolerated at optimal concentrations, this compound, like many small molecules, can exhibit toxicity at higher concentrations. This can manifest as reduced cell viability, altered morphology, or induction of apoptosis.
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Phototoxicity: this compound is a fluorescent molecule. Upon excitation with light (especially UV or high-intensity blue light), it can generate reactive oxygen species (ROS) that are damaging to cellular components, leading to phototoxic cell death.[2][3][4] This is a critical consideration during fluorescence microscopy and live-cell imaging.
Q3: How can I distinguish between chemical toxicity and phototoxicity?
To determine the source of cell death, you can perform a simple control experiment. Culture cells with this compound at the desired concentration, but keep one set of cells in the dark while exposing another set to the same illumination conditions used for your imaging experiments. If you observe cell death primarily in the illuminated sample, phototoxicity is the likely culprit. If both samples show significant cell death, chemical toxicity at the concentration used is a more probable cause.
Q4: My cells show high background fluorescence after this compound incorporation. How can I reduce it?
High background fluorescence is often due to an excess of free, unincorporated this compound within the cells or in the culture medium. To reduce background:
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Optimize this compound Concentration: Use the lowest effective concentration of this compound (e.g., 10 µM) that still provides a good signal from the incorporated protein.[1]
-
Thorough Washing: After the incorporation period, wash the cells thoroughly with fresh, this compound-free medium before imaging to remove any residual unincorporated amino acid.
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Allow Time for Efflux: Incubate the cells in fresh, this compound-free medium for a period (e.g., 1-2 hours) before imaging to allow the cells to pump out excess unincorporated this compound.
Troubleshooting Guides
Guide 1: Troubleshooting High Cell Death (Chemical Toxicity)
If you suspect chemical toxicity is causing cell death, follow these steps:
Experimental Workflow for Assessing this compound Chemical Toxicity
Caption: Workflow for determining the optimal, non-toxic concentration of this compound.
Data Presentation: this compound Dose-Dependent Cell Viability
| This compound Concentration (µM) | Cell Viability (%) in HEK293 cells (24h) | Cell Viability (%) in HeLa cells (24h) |
| 0 (Control) | 100 | 100 |
| 10 | >90 | >90 |
| 25 | 75 ± 5 | 80 ± 6 |
| 50 | 50 ± 7 | 55 ± 8 |
| 100 | 20 ± 4 | 25 ± 5 |
Note: The data in this table is illustrative and based on typical expected outcomes. Actual results may vary depending on the specific cell line and experimental conditions.
Guide 2: Troubleshooting Phototoxicity During Live-Cell Imaging
If your cells are dying during or after fluorescence microscopy, phototoxicity is the likely cause.
Experimental Workflow for Mitigating this compound Phototoxicity
Caption: A systematic approach to reducing phototoxicity in this compound experiments.
Signaling Pathways and Potential Mechanisms of Toxicity
While specific studies on this compound-induced signaling pathways are limited, general principles of chemical and phototoxicity suggest the involvement of the following:
Potential Cellular Stress Response to this compound
Caption: Putative signaling pathways activated by this compound-induced cellular stress.
Experimental Protocols
Protocol 1: Assessment of this compound Chemical Cytotoxicity using MTT Assay
This protocol provides a method to determine the dose-dependent chemical toxicity of this compound.
Materials:
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Mammalian cells of interest
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Complete cell culture medium
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This compound
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 5, 10, 20, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of this compound Phototoxicity
This protocol is designed to evaluate the phototoxic potential of this compound.
Materials:
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Mammalian cells of interest
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Complete cell culture medium
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This compound
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96-well cell culture plates (UV-transparent plates are recommended if using a UV light source)
-
A light source with a controlled intensity and wavelength spectrum (e.g., a fluorescence microscope illuminator or a solar simulator)
-
Cell viability assay kit (e.g., MTT, LDH, or a live/dead staining kit)
Procedure:
-
Cell Seeding and this compound Incubation: Follow steps 1-4 of the chemical cytotoxicity protocol. It is advisable to use a concentration of this compound that is known to be non-toxic in the dark.
-
Experimental Setup:
-
Irradiated Group: Expose one set of wells containing cells and this compound to a defined dose of light.
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Non-Irradiated Group: Keep an identical set of wells in the dark.
-
Vehicle Control (Irradiated): Expose a set of wells containing cells without this compound to the same light dose.
-
Vehicle Control (Non-Irradiated): Keep a set of wells containing cells without this compound in the dark.
-
-
Light Exposure: Irradiate the designated plate with a controlled dose of light. The wavelength should be relevant to the excitation spectrum of this compound (around 360 nm).
-
Post-Irradiation Incubation: Incubate all plates for a further 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay on all groups.
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Data Analysis: Compare the viability of the this compound-treated, irradiated cells to the non-irradiated and vehicle controls. A significant decrease in viability in the this compound-treated, irradiated group compared to the other groups indicates phototoxicity.
References
L-ANAP Technical Support Center: Overcoming Off-Target Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP). The focus is on overcoming off-target and non-specific labeling to ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent, non-canonical amino acid (ncAA) that can be genetically incorporated into proteins at specific sites using amber stop codon suppression technology.[1][2][3][4] Its key advantages include:
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Site-Specificity: Unlike traditional thiol-reactive dyes, this compound can be incorporated at virtually any position within a protein, offering high precision for structural and functional studies.[5]
-
Small Size: As an amino acid, this compound is significantly smaller than fluorescent protein tags (e.g., GFP), minimizing potential disruption to the target protein's structure and function.
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Environmental Sensitivity: this compound's fluorescence is sensitive to the polarity of its local environment. This property allows it to report on conformational changes, protein-protein interactions, and membrane proximity in real-time.
Q2: What are the primary causes of off-target or non-specific this compound labeling?
Non-specific background fluorescence can arise from several sources:
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Free this compound: Unincorporated this compound in the cell culture medium or cytoplasm contributes to background fluorescence.
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Non-Specific Incorporation: In some expression systems, a low level of non-specific incorporation at natural stop codons can occur, leading to labeling of unintended proteins. This is more likely if the expression of the target protein is low.
-
Hydrophobic Interactions: this compound, being a naphthalenyl derivative, has hydrophobic character and may non-specifically associate with cellular membranes or hydrophobic pockets in proteins.
Q3: My cells show high background fluorescence. How can I reduce it?
High background can obscure the specific signal from your protein of interest. Consider the following strategies:
-
Optimize this compound Concentration: Using a lower concentration of this compound (e.g., 10 µM) can be sufficient for robust protein expression while minimizing background from free this compound in the media.
-
Thorough Washing: Implement extensive washing steps after this compound incubation to remove unincorporated amino acids from the cells and culture plates.
-
Improve Protein Expression: Enhance the expression level of your target protein. Higher expression can increase the specific signal-to-noise ratio, making background fluorescence less significant. This can be achieved by optimizing plasmid ratios for the tRNA synthetase and the protein of interest.
-
Use Blocking Agents: In fixed-cell imaging or in vitro assays, using common blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk can help saturate non-specific binding sites on surfaces and reduce background noise.
Q4: I am not seeing any fluorescence, or the signal is very weak. What should I do?
Weak or absent signal suggests a problem with either the incorporation of this compound or the expression of the full-length protein.
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Verify Protein Expression: Confirm that the full-length, ANAP-labeled protein is being expressed. This can be done via Western blot or by analyzing total cell lysates on an SDS-PAGE gel and scanning for fluorescence.
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Optimize Transfection: Ensure efficient co-transfection of the three components: the plasmid for your target protein with an amber (TAG) codon, the plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS), and the plasmid for the corresponding tRNA.
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Check this compound Integrity: Ensure the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not degraded.
-
Increase Incubation Time: If labeling is weak, you can try increasing the incubation time with this compound to allow for more efficient incorporation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues with this compound labeling.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Excess free this compound. | - Reduce this compound concentration in the medium (10-20 µM is often sufficient).- Increase the number and duration of wash steps post-incubation. |
| 2. Non-specific binding to surfaces or other proteins. | - For in vitro/fixed cell experiments, add a blocking agent (e.g., 1-5% BSA) to buffers.- Include a low concentration of a mild detergent (e.g., 0.05% Tween-20) in wash buffers. | |
| 3. Low expression of the target protein. | - Optimize plasmid ratios to favor expression of the target protein.- Use a stronger promoter for your protein of interest. | |
| Weak or No Fluorescent Signal | 1. Inefficient incorporation of this compound. | - Verify expression of the orthogonal tRNA/synthetase pair.- Confirm the presence of the amber (TAG) stop codon at the desired labeling site.- Increase this compound concentration or incubation time. |
| 2. Poor expression or degradation of the target protein. | - Confirm expression of the full-length protein via Western Blot.- Switch the tag from the N-terminus to the C-terminus (or vice-versa) as it might affect protein stability.- Add protease inhibitors during cell lysis and protein purification. | |
| 3. This compound fluorescence is quenched. | - Check if the labeling site is near a known fluorescence quencher (e.g., Tryptophan).- Alter the labeling site to a different position on the protein. | |
| Protein Precipitation After Labeling | 1. This compound alters protein properties. | - The addition of the hydrophobic this compound may reduce the solubility of the protein. |
| 2. Over-labeling. | - This is less common with site-specific incorporation but check for multiple TAG codons. Lower the molar ratio of the labeling reagent to the protein. | |
| 3. Buffer conditions are not optimal. | - Optimize the pH and salt concentration of the buffer.- Add stabilizing agents like glycerol or low concentrations of non-ionic detergents. |
Quantitative Data
Table 1: Spectroscopic Properties of this compound
The fluorescence of this compound is highly sensitive to the polarity of its environment, which is reflected in its quantum yield and emission maximum. Lower polarity solvents generally lead to a blue-shift in the emission peak and an increase in fluorescence intensity.
| Property | Value | Solvent/Condition | Reference |
| Excitation Maximum | ~360 nm | Varies minimally with solvent | |
| Emission Maximum | ~450 nm - 520 nm | Shifts with solvent polarity | |
| 475-480 nm | Incorporated in hHv1 channel in HEK293 cells | ||
| Extinction Coefficient (ε) | 17,500 M⁻¹ cm⁻¹ | In Ethanol (EtOH) at 360 nm | |
| Quantum Yield (Φ) | Varies significantly | Dependent on local environment |
Experimental Protocols
General Protocol for this compound Incorporation in Mammalian Cells
This protocol provides a general workflow for site-specific labeling of a target protein with this compound in a mammalian cell line like HEK293T.
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Plasmid Preparation and Mutagenesis:
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Obtain plasmids for the orthogonal tRNA/aaRS pair specific for this compound.
-
Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) using site-directed mutagenesis.
-
It is recommended to co-express a fluorescent reporter (e.g., mCherry) to monitor transfection efficiency.
-
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a suitable format (e.g., 6-well plates) the day before transfection to reach 70-80% confluency.
-
Co-transfect the cells with the POI-TAG plasmid and the tRNA/aaRS plasmids using a standard transfection reagent. Optimize the ratio of the plasmids; a ratio of 1:1:1 (POI:tRNA:aaRS) is a good starting point.
-
-
This compound Labeling:
-
Approximately 24 hours post-transfection, replace the growth medium with fresh medium containing this compound. A final concentration of 10-20 µM is recommended to start.
-
Incubate the cells for another 24-48 hours to allow for protein expression and this compound incorporation.
-
-
Cell Harvesting and Lysis:
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove residual this compound.
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Harvest the cells and lyse them in a suitable lysis buffer (e.g., IP-lysis buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Analysis of Labeling:
-
In-gel Fluorescence: Separate the protein lysate using SDS-PAGE. Scan the gel using a fluorescence scanner with an appropriate excitation source (~360 nm) to visualize ANAP-labeled proteins.
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Microscopy: For imaging applications, culture cells on glass-bottom dishes. After labeling and washing, visualize the cells directly using a confocal microscope equipped with a ~405 nm laser for excitation.
-
Western Blot: Perform a Western blot to confirm the expression of the full-length protein using an antibody against your protein of interest or an epitope tag.
-
Visualizations
Caption: A flowchart illustrating the key steps from experimental preparation to analysis and troubleshooting for this compound labeling.
Caption: Simplified diagram of the amber suppression mechanism for site-specific incorporation of this compound into a target protein.
Caption: A logical decision tree to help diagnose common issues encountered during this compound labeling experiments.
References
- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS#:1313516-26-5 | Chemsrc [chemsrc.com]
- 5. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of L-ANAP Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of proteins labeled with the fluorescent non-canonical amino acid, L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound labeling and purification.
Q1: What is this compound and why is it used for protein labeling?
This compound is a fluorescent, non-canonical amino acid that can be genetically incorporated into proteins at specific sites.[1][2] It is a valuable tool in molecular and cellular biology for several reasons:
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Site-Specific Labeling: Using amber stop-codon suppression, this compound can be incorporated at virtually any desired position within a protein's sequence.[2][3]
-
Fluorescent Reporter: this compound is inherently fluorescent, eliminating the need for external fluorescent dyes.[1] Its fluorescence is sensitive to the local environment, making it a powerful probe for studying protein conformational changes and interactions.
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Minimal Perturbation: Due to its relatively small size, comparable to tryptophan, this compound is less likely to disrupt protein structure and function compared to larger fluorescent protein tags like GFP.
Q2: How is this compound incorporated into a target protein?
This compound is incorporated into proteins using a technique called amber stop-codon suppression. This process requires:
-
Gene Modification: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired labeling site.
-
Orthogonal tRNA/tRNA-Synthetase Pair: A specially engineered transfer RNA (tRNA) and its corresponding aminoacyl-tRNA synthetase (aaRS) are introduced into the expression system. This pair is "orthogonal," meaning it does not interfere with the host cell's natural protein synthesis machinery.
-
This compound Supplementation: this compound is added to the cell culture medium. The orthogonal aaRS specifically recognizes and attaches this compound to the engineered tRNA.
-
Translation: During protein synthesis, when the ribosome encounters the amber stop codon, the this compound-loaded tRNA binds to it, incorporating this compound into the growing polypeptide chain instead of terminating translation.
Q3: What are the key steps in purifying this compound labeled proteins?
The purification of this compound labeled proteins generally follows standard protein purification protocols, with some specific considerations. The typical workflow includes:
-
Cell Lysis: Breaking open the cells to release the expressed protein.
-
Clarification: Removing cell debris and insoluble material by centrifugation or filtration.
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Affinity Chromatography: Capturing the target protein using an affinity tag (e.g., His-tag, GST-tag).
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Removal of Free this compound: A crucial step to eliminate unincorporated this compound, which can interfere with downstream fluorescence measurements. This is often achieved through dialysis, desalting columns, or size-exclusion chromatography.
-
Further Purification (Optional): Additional chromatography steps like ion-exchange or size-exclusion chromatography may be necessary to achieve high purity.
-
Purity and Concentration Analysis: Assessing the purity of the final protein sample using SDS-PAGE and determining its concentration.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound labeled proteins.
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | Toxicity of the expressed protein to the host cells. | Lower the expression temperature and/or use a lower concentration of the inducer (e.g., IPTG). |
| Codon bias in the gene of interest. | Optimize the codon usage of your gene for the specific expression host. | |
| Plasmid instability or incorrect sequence. | Sequence the plasmid to verify the integrity of the gene and the presence of the TAG codon at the correct position. | |
| Low this compound incorporation efficiency | Insufficient concentration of this compound in the growth medium. | Optimize the concentration of this compound. A typical starting point is 10-20 µM, but this may need to be adjusted. |
| Inefficient amber suppression. | Co-express a dominant-negative form of eukaryotic Release Factor 1 (eRF1) to enhance the efficiency of non-canonical amino acid incorporation. | |
| Poor accessibility of the amber codon. | The location of the TAG codon within the protein structure can influence incorporation efficiency. Test different labeling sites. | |
| Purified protein is not fluorescent | This compound was not incorporated. | Confirm incorporation using mass spectrometry. The expected molecular weight of the labeled protein will be higher than the unlabeled version. |
| The protein is misfolded or aggregated. | Optimize purification conditions to maintain protein stability (e.g., adjust buffer pH, salt concentration, add stabilizing agents). | |
| Fluorescence is quenched. | The local environment of the incorporated this compound may be quenching its fluorescence. Consider moving the labeling site to a different location. | |
| High background fluorescence | Incomplete removal of free this compound. | Perform extensive dialysis against a large volume of buffer with multiple buffer changes. Use a desalting column or size-exclusion chromatography to separate the protein from small molecules. |
| Non-specific binding of this compound to other proteins. | Ensure that cell lysis and initial purification steps are performed under conditions that minimize non-specific interactions. | |
| Protein precipitates during purification | High protein concentration. | Work with lower protein concentrations or add solubilizing agents to the buffers. |
| Buffer conditions are not optimal. | Screen different buffer conditions (pH, ionic strength, additives) to find the optimal conditions for your protein's solubility. | |
| Presence of truncated protein (unlabeled) | Premature termination at the amber codon. | This indicates low incorporation efficiency. Refer to the solutions for "Low this compound incorporation efficiency". |
| Proteolytic degradation of the full-length protein. | Add protease inhibitors to your lysis and purification buffers. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound labeling and purification. These values can serve as a benchmark for your experiments.
Table 1: this compound Labeling Efficiency
| Parameter | Typical Range | Notes |
| Incorporation Efficiency | 10 - 50% | Highly dependent on the expression system, the specific protein, and the site of incorporation. Can be improved by optimizing this compound concentration and co-expressing eRF1 mutants. |
| Final Yield of Labeled Protein | 0.1 - 5 mg/L of culture | Varies significantly based on expression levels and purification efficiency. |
Table 2: Protein Purification Yield and Purity
| Purification Step | Typical Yield (%) | Typical Purity (%) |
| Cell Lysate | 100% | < 5% |
| Affinity Chromatography | 60 - 90% | 70 - 95% |
| Size-Exclusion Chromatography | 70 - 95% | > 95% |
| Overall Yield | 20 - 60% | > 95% |
Note: Yield and purity are highly protein-dependent and the values presented are general estimates.
Detailed Experimental Protocols
This section provides a generalized protocol for the expression and purification of this compound labeled proteins. This protocol should be adapted and optimized for your specific protein of interest.
Protocol 1: Expression of this compound Labeled Protein in E. coli
-
Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with the plasmid encoding your target protein with an amber (TAG) codon and the plasmid encoding the orthogonal tRNA/tRNA-synthetase pair for this compound.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 20 µM and the protein expression inducer (e.g., IPTG to 0.5 mM).
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound Labeled Protein
-
Cell Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to further lyse the cells.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
Removal of Free this compound and Buffer Exchange: Pool the fractions containing your protein of interest. Perform dialysis overnight against 2 L of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) with at least one buffer change. Alternatively, use a desalting column for faster buffer exchange.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity.
-
Concentration Determination: Measure the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.
-
Storage: Aliquot the purified protein and store at -80°C.
Workflows and Diagrams
The following diagrams illustrate the key workflows in the purification of this compound labeled proteins.
Caption: Overall workflow for the expression and purification of this compound labeled proteins.
Caption: Troubleshooting decision tree for low yield of purified this compound labeled protein.
References
Stability of L-ANAP in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the fluorescent unnatural amino acid, L-ANAP (L-acetyl-p-aminophenylalanine), in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and fluorescence properties. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Trifluoroacetate salt) | -20°C | ≥ 4 years[1] | Keep in a dry, dark place. |
| Solid (Hydrochloride salt) | 4°C | Not specified | Store sealed, away from moisture and light.[2][3][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Q2: Is the fluorescence of this compound sensitive to pH?
A2: Once incorporated into a protein, the fluorescence of this compound has been shown to be stable and insensitive to pH changes within the range of pH 3 to 9. This makes it a robust fluorescent reporter for studies conducted under various pH conditions. However, there is limited data on the pH stability of free this compound in aqueous solutions. Extreme pH values should generally be avoided during long-term storage of any amino acid to prevent degradation.
Q3: What is photobleaching and how can I minimize it for this compound?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. While this compound is a relatively photostable fluorophore, prolonged or high-intensity light exposure can lead to signal loss. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure during imaging.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging media.
-
Image with Lower Frequency Light: If possible, use excitation sources with longer wavelengths (lower energy).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Fluorescence Signal | 1. Degradation of this compound: Improper storage or prolonged incubation in suboptimal buffer conditions. 2. Inefficient Incorporation: Suboptimal concentration of this compound, issues with the tRNA/synthetase pair, or the chosen incorporation site is not permissive. 3. Fluorescence Quenching: Presence of quenching agents in the buffer (e.g., heavy atoms, dissolved oxygen). 4. Incorrect Instrument Settings: Excitation/emission wavelengths are not set correctly for this compound (Ex ~360 nm, Em ~460-500 nm). | 1. Verify this compound Integrity: Prepare fresh stock solutions and test their fluorescence. 2. Optimize Incorporation: Titrate this compound concentration, verify the expression of the tRNA/synthetase, and consider trying a different incorporation site. 3. Buffer Composition: If possible, degas your buffer. Test for quenching effects by measuring this compound fluorescence in the presence and absence of buffer components. 4. Check Instrument Settings: Ensure the spectrofluorometer or microscope is set to the appropriate excitation and emission wavelengths for this compound. |
| High Background Fluorescence | 1. Excess Unbound this compound: Incomplete removal of free this compound after protein labeling. 2. Autofluorescence: Intrinsic fluorescence from cells or media components. 3. Contaminated Buffers: Buffers may contain fluorescent impurities. | 1. Improve Purification: Enhance washing steps or use a desalting column to remove unbound this compound. 2. Use Appropriate Controls: Image unlabeled cells or a buffer-only sample to determine the level of background fluorescence. 3. Use High-Purity Reagents: Prepare buffers with high-purity water and reagents. |
| Rapid Signal Decay (Photobleaching) | 1. High Excitation Intensity: The illumination source is too powerful. 2. Prolonged Exposure: The sample is being illuminated for too long. 3. Presence of Oxygen: Dissolved oxygen can accelerate photobleaching. | 1. Reduce Light Intensity: Use neutral density filters or lower the laser power. 2. Minimize Exposure: Use shorter exposure times or time-lapse intervals. 3. Use Antifade Reagents: Add an antifade agent to your imaging medium. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Custom Buffer
This protocol provides a general framework for researchers to determine the stability of free this compound in their specific buffer of interest.
References
Validation & Comparative
Verifying Site-Specific Incorporation of L-ANAP via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) is a powerful tool for elucidating protein structure and function. This guide provides a comparative overview of verifying the site-specific incorporation of the fluorescent amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) using mass spectrometry. We present experimental data, detailed protocols, and a comparison with alternative fluorescent ncAAs.
The genetic code expansion allows for the site-specific introduction of ncAAs with unique functionalities, such as fluorescence, into proteins.[1][2] this compound, a genetically encodable and polarity-sensitive fluorescent unnatural amino acid, is of particular interest for studying protein conformational changes and interactions.[3][4] Verification of its precise incorporation is critical for the accurate interpretation of experimental results. Mass spectrometry stands as a definitive method for this verification.
Comparison of Fluorescent Non-Canonical Amino Acids: this compound vs. Acd
While this compound is a widely used fluorescent ncAA, alternatives such as Acd (3-aminocoumarin-4-yl-alanine) offer different photophysical properties that may be advantageous for specific applications. Acd, for instance, exhibits a longer fluorescence lifetime and greater photostability compared to this compound, making it potentially better suited for time-resolved Förster resonance energy transfer (tmFRET) experiments.[5]
| Property | This compound | Acd | Reference |
| Peak Absorption | ~350 nm | ~385 nm | |
| Quantum Yield (aqueous) | ~0.3 | ~0.8 | |
| Photostability | Lower | ~10x higher than this compound | |
| Brightness (aqueous) | Modestly bright | Brighter than this compound |
Experimental Workflow for this compound Incorporation and Mass Spectrometry Verification
The site-specific incorporation of this compound is typically achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that recognizes the UAG (amber) stop codon. The following diagram illustrates the general workflow from gene to mass spectrometry analysis.
Workflow for this compound incorporation and MS verification.
Experimental Protocols
I. Site-Specific Incorporation of this compound in Mammalian Cells
This protocol is a generalized procedure and may require optimization for specific cell lines and proteins of interest.
-
Plasmid Preparation:
-
The gene of interest is cloned into a mammalian expression vector. An amber stop codon (TAG) is introduced at the desired site for this compound incorporation via site-directed mutagenesis.
-
A separate plasmid, such as pANAP, containing the engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPylCUA is required.
-
-
Cell Culture and Transfection:
-
HEK293 cells, or another suitable mammalian cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are co-transfected with the plasmid containing the gene of interest and the pANAP plasmid using a suitable transfection reagent.
-
-
Protein Expression:
-
24 hours post-transfection, the medium is replaced with fresh medium supplemented with this compound. A final concentration of 0.5 mM this compound is often used.
-
Cells are incubated for an additional 48-72 hours to allow for protein expression and incorporation of this compound.
-
-
Protein Purification:
-
Cells are harvested and lysed using a suitable lysis buffer.
-
The protein of interest is purified, typically via affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
II. Verification of this compound Incorporation by Mass Spectrometry
This protocol outlines a general procedure for preparing the purified protein for mass spectrometry analysis.
-
Sample Preparation:
-
The purified protein can be separated by SDS-PAGE, and the corresponding band excised for in-gel digestion, or the protein can be digested directly in-solution.
-
-
In-Gel Digestion (Example):
-
The excised gel band is destained, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide.
-
The protein is then digested overnight with a protease such as trypsin.
-
Peptides are extracted from the gel, dried, and reconstituted in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database that includes the sequence of the target protein.
-
Successful incorporation of this compound is confirmed by identifying the peptide containing the amber codon position with a mass shift corresponding to the mass of this compound minus the mass of the canonical amino acid that would have been incorporated at that position if suppression did not occur. The mass of this compound is 283.31 Da.
-
Alternative Verification Method: Fluorescence
A common alternative to mass spectrometry for confirming the incorporation of fluorescent ncAAs like this compound is through fluorescence detection.
| Method | Principle | Advantages | Disadvantages |
| In-gel Fluorescence | Proteins are separated by SDS-PAGE, and the gel is imaged on a fluorescence scanner. | Rapid and straightforward confirmation of incorporation into a protein of the correct size. | Does not confirm site-specificity; lower sensitivity than mass spectrometry. |
| Voltage Clamp Fluorometry (VCF) | For ion channels expressed in oocytes, fluorescence changes upon channel gating can be measured. | Provides functional confirmation of incorporation and can report on conformational changes. | Technically demanding and specific to electrophysiologically active proteins. |
| Dual-Fluorescence Reporter Assay | A reporter construct with two different fluorescent proteins separated by an amber codon is used. The ratio of the two fluorescence signals indicates the suppression efficiency. | High-throughput method for quantifying incorporation efficiency. | Indirectly measures incorporation into a reporter, not the protein of interest itself. |
Conclusion
Mass spectrometry provides the most definitive and high-resolution verification of site-specific this compound incorporation. While fluorescence-based methods offer complementary and often higher-throughput alternatives for assessing incorporation, mass spectrometry remains the gold standard for confirming the precise location and identity of the incorporated non-canonical amino acid. The choice of verification method will depend on the specific experimental goals, available instrumentation, and the nature of the protein under investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]
L-ANAP vs. GFP: A Researcher's Guide to In Vivo Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of in vivo protein labeling, the choice of fluorescent marker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent labeling technologies: the genetically encoded non-canonical amino acid L-ANAP and the widely used Green Fluorescent Protein (GFP). We will delve into their fundamental differences, performance metrics supported by experimental data, and detailed protocols to inform your selection process.
At a Glance: this compound and GFP
This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a fluorescent non-canonical amino acid that can be site-specifically incorporated into a protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, typically an amber stop codon (TAG), introduced at the desired labeling site in the gene. The fluorescence of this compound is highly sensitive to its local environment, making it a powerful tool for probing protein conformational changes and dynamics.
Green Fluorescent Protein (GFP) is an intrinsically fluorescent protein originally isolated from the jellyfish Aequorea victoria. For protein labeling, the gene encoding GFP (or one of its numerous variants) is fused to the gene of the target protein. The resulting fusion protein is expressed in cells, and the GFP moiety folds to form a mature chromophore that fluoresces. GFP and its variants are known for their brightness and stability, and the availability of a wide color palette allows for multicolor imaging.
Performance Characteristics: A Quantitative Comparison
The choice between this compound and GFP often hinges on the specific requirements of the experiment. The following table summarizes their key quantitative and qualitative differences.
| Feature | This compound | GFP (Enhanced GFP - EGFP) |
| Size | Small (Molecular Weight: ~314 Da) | Large (~27 kDa)[1] |
| Labeling Strategy | Site-specific incorporation via genetic code expansion | N- or C-terminal fusion |
| Brightness (ε • QY) | ~6,120 M⁻¹cm⁻¹ | ~33,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (QY) | ~0.34 | ~0.60[2] |
| Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | ~55,000 M⁻¹cm⁻¹[2] |
| Photostability | Generally Good | Varies by variant, can be prone to photobleaching[3] |
| Maturity Time | Instantaneous upon incorporation | Can take minutes to hours for chromophore maturation |
| Environmental Sensitivity | High (fluorescence is sensitive to local polarity and conformational changes) | Generally Low (some specialized variants exist) |
| Potential for Perturbation | Minimal due to small size | Higher, the large tag can interfere with protein folding, function, and localization |
Experimental Data Summary
A study comparing the in vivo performance of this compound and EGFP for labeling a target protein in mammalian cells could yield the following hypothetical data, illustrating the trade-offs between the two methods.
| Parameter | This compound Labeled Protein | EGFP Fusion Protein |
| Signal-to-Noise Ratio | High | Moderate (potential for background from unbound protein) |
| Localization Accuracy | High (minimal perturbation) | Can be affected by the large tag |
| FRET (Förster Resonance Energy Transfer) Applicability | Excellent donor for FRET studies due to its small size and defined location | Can be used as a FRET donor or acceptor, but the large size can complicate distance measurements |
| Time to Fluorescence | Immediate upon protein synthesis | Delayed due to chromophore maturation time |
Experimental Protocols
This compound Labeling in Mammalian Cells
The following protocol outlines the key steps for site-specifically labeling a protein with this compound in a mammalian cell line.
Workflow for this compound Labeling:
Caption: Workflow for this compound labeling in mammalian cells.
Detailed Methodology:
-
Plasmid Engineering: The gene of interest is mutated to introduce an amber stop codon (TAG) at the specific site for this compound incorporation.
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293T) are cultured on a suitable imaging substrate. The cells are then co-transfected with two plasmids: one carrying the gene of interest with the TAG codon and another plasmid (pANAP) that expresses the engineered aminoacyl-tRNA synthetase and its corresponding tRNA, which are specific for this compound.
-
This compound Incubation: Following transfection, the culture medium is supplemented with this compound. The cells are then incubated to allow for the expression of the target protein. During translation, the orthogonal tRNA charged with this compound recognizes the amber codon and incorporates the fluorescent amino acid into the polypeptide chain.
-
Imaging: Before imaging, the cells are washed to remove any unincorporated this compound from the medium. The cells are then visualized using a fluorescence microscope equipped with a filter set appropriate for this compound's excitation and emission spectra.
GFP Labeling in Mammalian Cells
This protocol describes the standard procedure for expressing a GFP-fusion protein in mammalian cells.
Workflow for GFP Labeling:
References
FRET donor capabilities of L-ANAP compared to other fluorophores
In the landscape of Förster Resonance Energy Transfer (FRET) microscopy, the choice of a donor fluorophore is paramount to the success of an experiment. This guide provides a comprehensive comparison of the genetically encoded fluorescent non-canonical amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid (L-ANAP), with other commonly used FRET donors: Cyan Fluorescent Protein (CFP), Green Fluorescent Protein (GFP), and Alexa Fluor 488. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal FRET donor for their specific applications.
Performance Comparison of FRET Donor Fluorophores
The efficacy of a FRET donor is determined by several key photophysical parameters, including its quantum yield, fluorescence lifetime, and photostability. These properties directly influence the FRET efficiency, signal-to-noise ratio, and the duration of imaging experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | ~350-360[1][2] | ~485-494[3] | Site-dependent, 0.31-0.47[3] | Biexponential: 1.3 and 3.3[1] | ~12,600 - 20,000 |
| CFP (mTurquoise2) | ~434 | ~474 | 0.93 | ~3.8 | 30,000 |
| GFP (EGFP) | ~488 | ~507 | 0.60 | ~2.6 | 56,000 |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | ~4.1 | 71,000 |
This compound stands out due to its small size, comparable to the amino acid tryptophan, which minimizes potential steric hindrance and functional perturbation of the labeled protein. Its utility shines in applications requiring precise distance measurements, particularly in transition metal ion FRET (tmFRET), where it can act as a donor to non-fluorescent quenchers like transition metal ions to measure distances in the range of 10-20 Å. However, this compound is relatively dim compared to other visible light fluorophores due to a lower extinction coefficient and a quantum yield that is highly dependent on the local environment. Its fluorescence lifetime is characterized by a biexponential decay, which can complicate the analysis of FRET data. A related fluorophore, Acd, has been developed as an improved alternative with a longer, single-exponential lifetime of 16 ns.
Cyan Fluorescent Proteins (CFPs) , particularly variants like mTurquoise2, are excellent FRET donors due to their high quantum yields and long fluorescence lifetimes. These properties contribute to a larger Förster distance (R₀), enabling the detection of FRET over longer distances.
Green Fluorescent Proteins (GFPs) , such as EGFP, are widely used in FRET-based biosensors. They offer good brightness and a monoexponential fluorescence lifetime, simplifying FRET analysis, especially in Fluorescence Lifetime Imaging Microscopy (FLIM).
Alexa Fluor 488 is a synthetic organic dye known for its exceptional brightness, high quantum yield, and photostability. It is a popular choice for single-molecule FRET studies and applications requiring long-term imaging.
Experimental Methodologies
Accurate and reproducible FRET measurements rely on robust experimental protocols for protein labeling and data acquisition.
Site-Specific Incorporation of this compound
The site-specific incorporation of this compound into a target protein is achieved through amber codon suppression technology.
Protocol:
-
Plasmid Preparation: Two plasmids are required: one encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site, and a second plasmid (pANAP) containing the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Cell Culture and Transfection: Mammalian cells (e.g., HEK293T/17) are co-transfected with both plasmids.
-
This compound Incubation: The cells are then incubated in a medium supplemented with a cell-permeable methyl ester form of this compound (this compound-ME).
-
Protein Expression and Harvest: The cells express the target protein with this compound incorporated at the specified site. The cells are then harvested for FRET analysis. To enhance incorporation efficiency, co-expression with a dominant-negative eukaryotic release factor 1 (DN-eRF1) can be employed.
FRET Measurement using Sensitized Emission with CFP/YFP
Sensitized emission is a common method for measuring FRET, particularly with fluorescent protein pairs like CFP and YFP.
Protocol:
-
Sample Preparation: Prepare cells expressing the donor-only (CFP), acceptor-only (YFP), and the FRET construct (CFP-YFP fusion or interacting partners).
-
Image Acquisition: Acquire three images:
-
Donor excitation, donor emission (IDD)
-
Donor excitation, acceptor emission (IDA - the "FRET" channel)
-
Acceptor excitation, acceptor emission (IAA)
-
-
Correction for Crosstalk:
-
Donor Bleedthrough: Measure the percentage of donor emission that bleeds into the acceptor channel using the donor-only sample.
-
Acceptor Direct Excitation: Measure the direct excitation of the acceptor by the donor excitation wavelength using the acceptor-only sample.
-
-
FRET Efficiency Calculation: Calculate the corrected FRET efficiency (E) using established algorithms that subtract the crosstalk contributions from the raw FRET channel signal.
Protein Labeling with Alexa Fluor 488
Alexa Fluor dyes are typically conjugated to proteins through reactive groups that target specific amino acid side chains, such as the primary amines on lysine residues.
Protocol:
-
Protein Preparation: Purify the protein of interest and ensure it is in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).
-
Dye Preparation: Dissolve the Alexa Fluor 488 NHS ester in anhydrous DMSO to create a stock solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a specific molar ratio (e.g., 10:1 dye-to-protein). Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unconjugated dye from the labeled protein using a desalting column (e.g., Sephadex G-25).
Signaling Pathway and Logical Relationships
The fundamental principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. This process is highly dependent on the distance between the two molecules, making it a "spectroscopic ruler".
Conclusion
The selection of a FRET donor is a critical decision that should be guided by the specific requirements of the experiment.
-
This compound is an invaluable tool for precise distance measurements in the 1-2 nm range using tmFRET, where its small size is a significant advantage. However, its lower brightness and complex lifetime decay may limit its use in other FRET applications.
-
CFP and GFP variants offer a genetically encoded and versatile platform for FRET-based biosensors and protein-protein interaction studies within living cells.
-
Alexa Fluor 488 provides superior brightness and photostability, making it ideal for demanding applications such as single-molecule FRET and long-term live-cell imaging.
By carefully considering the trade-offs between these fluorophores in terms of their photophysical properties and labeling strategies, researchers can optimize their FRET experiments to gain deeper insights into the molecular dynamics of biological systems.
References
- 1. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing conformational dynamics of proteins in solution and at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
L-ANAP vs. Traditional Dyes: A Comparative Guide to Quantum Yield and Brightness
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of a fluorescent probe is paramount to experimental success. This guide provides an objective comparison of the photophysical properties, specifically quantum yield and brightness, of the genetically encodable, environmentally sensitive unnatural amino acid L-ANAP against a selection of traditional and widely used fluorescent dyes. The data presented herein is intended to aid in the selection of the most appropriate fluorophore for specific research applications.
Data Summary: A Quantitative Comparison
The performance of a fluorophore is fundamentally determined by its quantum yield (QY), the efficiency of converting absorbed photons into emitted fluorescent light, and its molar extinction coefficient (ε), a measure of how strongly it absorbs light at a given wavelength. The product of these two values provides the molecular brightness, a key indicator of signal strength in fluorescence experiments. The table below summarizes these critical parameters for this compound and several standard fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | ~360 | ~490 | ~17,500[1] | ~0.3 - 0.48 (solvent dependent) | ~5,250 - 8,400 |
| Alexa Fluor 488 | 496 | 519 | 71,000[2] | 0.92[2] | 65,320 |
| Cyanine3 (Cy3) | 554 | 568 | 150,000[3] | 0.15[3] - 0.24 | 22,500 - 36,000 |
| Cyanine5 (Cy5) | 649 | 667 | 250,000 | 0.20 - 0.27 | 50,000 - 67,500 |
| Fluorescein | 498 | 517 | 80,000 | 0.79 - 0.95 | 63,200 - 76,000 |
| Rhodamine B | 546 | 567 | 106,000 | 0.43 - 0.7 | 45,580 - 74,200 |
Note: The quantum yield of this compound is highly sensitive to its local environment, a property that can be exploited to probe protein conformational changes. The range provided reflects its fluorescence in different solvents. The brightness values are calculated based on the provided ranges of quantum yields.
Key Performance Insights
This compound: As a genetically encodable fluorescent amino acid, this compound offers the unique advantage of site-specific incorporation into proteins, enabling precise labeling within living cells. Its fluorescence is characterized by a moderate quantum yield and extinction coefficient. A key feature of this compound is the sensitivity of its fluorescence emission to the polarity of its environment. This solvatochromism can be a powerful tool for studying changes in protein conformation and local environment. However, when compared to the brightest traditional dyes in aqueous buffers, its intrinsic brightness is lower.
Traditional Dyes (Alexa Fluor, Cyanine, Fluorescein, Rhodamine): These dyes are known for their high molar extinction coefficients and, in many cases, high quantum yields, resulting in exceptional brightness. Alexa Fluor dyes, for instance, are renowned for their photostability and pH insensitivity, making them robust reporters in a wide range of conditions. Cyanine dyes like Cy3 and Cy5 are workhorses in fluorescence resonance energy transfer (FRET) studies and microscopy, offering strong absorbance and emission in distinct spectral regions. Fluorescein and rhodamine derivatives have a long history in fluorescence applications and continue to be widely used due to their high quantum yields and well-characterized properties.
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a well-characterized standard with a known quantum yield.
Objective: To determine the relative fluorescence quantum yield of a test sample (e.g., this compound incorporated into a protein) by comparison with a reference standard (e.g., quinine sulfate).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test sample solution of unknown quantum yield
-
Reference standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent used to dissolve both the sample and the standard
Procedure:
-
Prepare a series of dilutions for both the test sample and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the instrument's wavelength-dependent response.
-
Integrate the area under the corrected emission spectra for each dilution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the reference standard.
-
Determine the slope of the resulting linear plots for both the sample (M_sample) and the standard (M_std).
-
Calculate the quantum yield of the test sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (M_sample / M_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the reference standard.
-
M_sample and M_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different). If the same solvent is used, this term becomes 1.
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflow for comparing fluorescent probes and the experimental procedure for determining relative quantum yield.
Caption: A logical workflow for the selection of an appropriate fluorescent probe.
References
L-ANAP: A Minimally Invasive Fluorescent Probe for Unraveling Protein Dynamics
In the dynamic world of cellular biology, observing the intricate dance of proteins is paramount to understanding their function. Fluorescent tagging has long been a cornerstone of this endeavor, with fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) revolutionizing our ability to visualize these molecular machines. However, the considerable size of FPs can often interfere with the very processes researchers aim to study. Enter L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid), a small, fluorescent unnatural amino acid that offers a minimally invasive alternative, enabling more precise and reliable insights into protein behavior.
This guide provides a comprehensive comparison of this compound and traditional fluorescent protein tags, offering researchers, scientists, and drug development professionals the information needed to select the optimal tool for their experimental needs. We delve into the key advantages conferred by this compound's small size, supported by experimental data and detailed protocols.
The Size Advantage: Minimizing Perturbation to Illuminate Biology
The fundamental advantage of this compound lies in its diminutive size. As a single amino acid, it is incorporated directly into the polypeptide chain at a specific site, causing minimal structural disruption to the target protein. In contrast, fluorescent proteins are bulky, often exceeding 25 kDa, which can lead to a host of experimental artifacts.[1] This size disparity has profound implications for the accuracy and reliability of experimental findings.
Preserving Protein Function and Interactions
Accessing Sterically Crowded Environments
The cellular interior is a densely packed environment. Large fluorescent protein tags can struggle to penetrate these crowded spaces, limiting their utility in studying proteins located within compact cellular compartments or large macromolecular complexes. This compound's small size allows it to act as a precise reporter in environments that are inaccessible to larger tags, opening up new avenues for investigating protein function in previously intractable cellular landscapes.
Quantitative Comparison: this compound vs. Fluorescent Protein Tags
| Feature | This compound | Fluorescent Protein (e.g., GFP) | Advantage of this compound |
| Size | ~273 Da | ~27 kDa | Minimal steric hindrance, less likely to perturb protein structure and function. |
| Labeling Method | Site-specific incorporation via genetic code expansion | Genetic fusion to N- or C-terminus | Precise placement of the fluorophore at any desired location within the protein. |
| Potential for Disruption | Low | High (can affect protein folding, localization, and interactions) | More accurate representation of native protein behavior. |
| Photostability | Moderate | Variable, with some variants being highly photostable | |
| Brightness | Moderate | Generally high | |
| Environmental Sensitivity | Yes (fluorescence can be sensitive to the local environment) | Generally low (except for specific biosensor variants) | Can be used to probe local conformational changes. |
Experimental Workflows: A Tale of Two Tagging Strategies
The methodologies for incorporating this compound and fusing a fluorescent protein are fundamentally different, each with its own set of considerations.
This compound Incorporation Workflow
The site-specific incorporation of this compound into a target protein in mammalian cells is achieved through the expansion of the genetic code. This process requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are specific for this compound and recognize a nonsense (amber) codon (TAG) engineered into the gene of interest.
Fluorescent Protein Tagging Workflow
Tagging a protein with an FP involves standard molecular cloning techniques to fuse the coding sequence of the FP to the N- or C-terminus of the gene encoding the protein of interest. This fusion construct is then expressed in the host cells.
Probing the Unseen: this compound in Sterically Hindered Environments
The ability of this compound to access and report from sterically constrained locations where larger tags would be disruptive is a key advantage. This is particularly relevant when studying protein-protein interactions within large, densely packed complexes or at the interface of membranes.
Detailed Experimental Protocols
Site-Specific Incorporation of this compound in Mammalian Cells
This protocol provides a general framework for the incorporation of this compound. Specific details may need to be optimized for the protein and cell line of interest.
Materials:
-
Mammalian expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.
-
Mammalian expression vector encoding the orthogonal this compound-specific tRNA synthetase/tRNA pair (e.g., pANAP).
-
High-quality plasmid DNA for transfection.
-
Mammalian cell line of choice (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
This compound (stock solution in DMSO or NaOH).
-
Transfection reagent.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish) to achieve 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the plasmid encoding the target protein with the TAG codon and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of target plasmid to pANAP plasmid is 1:1.
-
This compound Supplementation: 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration of this compound typically ranges from 10 to 50 µM. It is recommended to perform a titration to determine the optimal concentration for your system.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the this compound-containing protein.
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium or imaging buffer. Visualize the this compound fluorescence using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~360 nm, emission ~460 nm).
Expression and Purification of a GFP-Fusion Protein
This protocol outlines the general steps for expressing and purifying a GFP-tagged protein from E. coli.
Materials:
-
Expression vector containing the gene of interest fused to a GFP variant (e.g., pET vector).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash and elution buffers.
-
SDS-PAGE analysis equipment.
Procedure:
-
Transformation: Transform the GFP-fusion protein expression vector into a competent E. coli expression strain.
-
Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the cleared lysate onto an equilibrated affinity chromatography column.
-
Wash and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the GFP-fusion protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole).
-
Analysis: Analyze the purified protein by SDS-PAGE and confirm the presence of the GFP-fusion protein by its size and fluorescence.
Conclusion
The choice between this compound and fluorescent protein tags depends on the specific experimental question. While FPs remain valuable tools for many applications, the small size of this compound offers a significant advantage when minimal perturbation is critical. For researchers studying the intricacies of protein-protein interactions, conformational changes in crowded cellular environments, or the function of proteins sensitive to large tags, this compound provides a more precise and reliable window into the molecular world. As the field of chemical biology continues to advance, the use of small, versatile probes like this compound will undoubtedly play an increasingly important role in unraveling the complexities of life at the molecular level.
References
- 1. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Membrane-Mediated Oligomerization of G Protein Coupled Receptors and Its Implications for GPCR Function [frontiersin.org]
- 4. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validating L-ANAP FRET Data with Established Structural Biology Techniques
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of L-ANAP-based Förster Resonance Energy Transfer (FRET) data with established structural biology methods, offering experimental insights and validation workflows.
The use of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (this compound) as a FRET donor has emerged as a powerful tool for studying protein conformational dynamics in vitro and in cellular environments. This technique, particularly when paired with transition metal ion acceptors (tmFRET), allows for precise distance measurements within proteins. However, the validation of these measurements against established, high-resolution structural methods is crucial for robust interpretation. This guide outlines the cross-validation of this compound FRET data, using the well-characterized maltose-binding protein (MBP) as a benchmark, and compares the resulting distance measurements with those derived from X-ray crystallography.
Quantitative Comparison of Intra-molecular Distances
A direct comparison of distances measured by this compound FRET and those calculated from X-ray crystal structures of maltose-binding protein (MBP) demonstrates a strong correlation, validating the accuracy of the FRET-based approach for measuring molecular-scale distances and their changes upon ligand binding. The data presented below is from a study utilizing a tmFRET method called ACCuRET (Anap Cyclen-Cu2+ resonance energy transfer), where this compound was the donor and a copper ion (Cu2+) chelated by TETAC served as the acceptor.[1]
| FRET Pair (this compound Donor / Acceptor Site) | State | X-ray Crystallography Distance (Å) | ACCuRET FRET-derived Distance (Å) |
| MBP-295Anap / 237Cys-Cu2+-TETAC | Apo (no maltose) | 16 | 17 |
| MBP-295Anap / 237Cys-Cu2+-TETAC | Holo (with maltose) | 12 | 14 |
| MBP-322Anap / 309Cys-Cu2+-TETAC | Apo (no maltose) | 13 | 14 |
| MBP-322Anap / 309Cys-Cu2+-TETAC | Holo (with maltose) | 17 | 17 |
Table 1: Comparison of distances in maltose-binding protein measured by X-ray crystallography and this compound FRET (ACCuRET). The data shows that ACCuRET accurately measures short-range distances and can detect small, ligand-dependent changes in these distances.[1]
Experimental Protocols
A robust cross-validation relies on meticulous experimental procedures for both the FRET measurements and the comparative structural method.
This compound FRET (ACCuRET) Methodology
The ACCuRET method involves the site-specific incorporation of this compound into a protein of interest and the subsequent labeling of a second site with a transition metal ion acceptor.
-
Site-Specific this compound Incorporation:
-
An amber stop codon (TAG) is introduced at the desired donor site in the gene encoding the protein of interest (e.g., MBP-295TAG).[2]
-
Mammalian cells (e.g., HEK293T/17) are co-transfected with a plasmid containing the engineered gene and a second plasmid (pANAP) that encodes for the orthogonal tRNA/aminoacyl-tRNA synthetase pair required for this compound incorporation.[1][2]
-
To enhance incorporation efficiency, a third plasmid encoding a dominant-negative form of eukaryotic Release Factor 1 (DN-eRF1) can be co-expressed.
-
The cells are cultured in the presence of a cell-permeable methyl ester version of this compound (this compound-ME).
-
-
Introduction of the Acceptor Site:
-
A cysteine residue is introduced at the desired acceptor site (e.g., MBP-237Cys) through site-directed mutagenesis.
-
-
Protein Expression and Purification:
-
The this compound and cysteine-containing protein is expressed in mammalian cells and can be purified, for example, by using an N-terminal FLAG fusion tag and anti-FLAG affinity chromatography.
-
-
Labeling with Transition Metal Acceptor:
-
The purified protein is labeled with a cysteine-reactive chelator, such as TETAC, which has a high affinity for a transition metal ion like Cu2+.
-
-
FRET Measurement and Distance Calculation:
-
The fluorescence emission spectrum of this compound is recorded before and after the addition of the Cu2+-TETAC acceptor.
-
The FRET efficiency (E) is calculated from the quenching of the this compound donor fluorescence.
-
The distance (r) between the donor and acceptor is then calculated using the Förster equation: r = R₀ * (1/E - 1)^(1/6) where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
-
X-ray Crystallography Protocol
X-ray crystallography provides high-resolution, static structural models of proteins.
-
Protein Expression and Purification: The protein of interest is expressed and purified to a high degree of homogeneity.
-
Crystallization: The purified protein is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for crystal growth.
-
X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein is then built into this map and refined to best fit the experimental data.
-
Distance Measurement: Once the final, high-resolution structure is obtained, the distances between specific atoms (e.g., the β-carbons of the amino acids corresponding to the FRET pair locations) can be precisely measured using molecular visualization software.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating this compound FRET data with X-ray crystallography.
Cross-validation workflow for this compound FRET and X-ray crystallography.
Conclusion
The cross-validation of this compound FRET data with established structural methods like X-ray crystallography is a critical step in ensuring the accuracy and reliability of the FRET-derived distance measurements. As demonstrated with maltose-binding protein, there is a strong agreement between the two techniques, which underscores the utility of this compound FRET for studying protein conformational dynamics. While high-resolution methods provide detailed static snapshots, this compound FRET offers the unique advantage of probing these structures and their changes in more dynamic and physiological contexts, including within living cells. The integration of these complementary approaches provides a more complete understanding of protein structure-function relationships.
References
A Guide to Essential Control Experiments for L-ANAP Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
The genetically encoded, fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) has emerged as a powerful tool for site-specifically labeling proteins to study their structure, dynamics, and interactions in living cells.[1] Its small size and sensitivity to the local environment make it an attractive alternative to larger fluorescent protein tags.[1][2] However, rigorous control experiments are paramount to ensure the reliability and accurate interpretation of fluorescence data obtained using this compound. This guide provides a comprehensive overview of essential control experiments, detailed protocols, and a comparison with alternative fluorescent probes.
I. Verifying Specific Incorporation of this compound
A critical first step in any this compound experiment is to confirm that the fluorescent amino acid is incorporated specifically at the target site in the protein of interest and that the observed fluorescence is not due to non-specific uptake or background fluorescence.
A. Negative Control: Absence of this compound
The most fundamental control is to perform the experiment under identical conditions but in the absence of this compound. This allows researchers to assess background fluorescence from the cells and media, and to confirm that the expression of the full-length protein is dependent on the presence of this compound.
B. Western Blot Analysis
Western blotting is a robust method to verify the expression of the full-length, this compound-containing protein. By including a C-terminal tag (e.g., His-tag or a fluorescent protein like mCherry) on the protein of interest, you can differentiate between the full-length protein and any truncated products resulting from translation termination at the amber (TAG) codon in the absence of this compound.[3]
Experimental Protocol: Western Blot for this compound Incorporation
-
Sample Preparation:
-
Culture cells under two conditions: with and without the addition of this compound to the culture medium.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each lysate onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the C-terminal tag of your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager or X-ray film.
-
Expected Outcome: A band corresponding to the full-length protein should be present only in the lysate from cells cultured with this compound. The lysate from cells grown without this compound should show no band or a much fainter band at the expected full-length size, confirming that translation is efficiently terminated at the amber codon in the absence of the non-canonical amino acid.
C. Fluorescence Microscopy
Visual confirmation of this compound incorporation can be achieved through fluorescence microscopy. Cells expressing the target protein with a C-terminal fluorescent protein (e.g., mCherry) should exhibit co-localization of the this compound fluorescence and the fluorescent protein signal.
Experimental Protocol: Fluorescence Microscopy for this compound Co-localization
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect the cells with the plasmid encoding your protein of interest (with a C-terminal fluorescent tag) and the necessary components for this compound incorporation (aminoacyl-tRNA synthetase/tRNA pair).
-
Culture the cells in the presence of this compound.
-
-
Live-Cell Imaging:
-
Replace the culture medium with an imaging buffer (e.g., HBSS).
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (excitation ~360 nm, emission ~490 nm) and the fluorescent protein tag (e.g., mCherry: excitation ~587 nm, emission ~610 nm).
-
Expected Outcome: The this compound fluorescence should co-localize with the fluorescence of the C-terminal tag, indicating that the this compound is incorporated into the full-length protein.
II. Characterizing the Photophysical Properties of this compound
Understanding the intrinsic photophysical properties of this compound is crucial for designing experiments and interpreting fluorescence changes.
A. Photostability Assessment
Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, can be a significant artifact in fluorescence microscopy.[4] It is essential to determine the photostability of this compound under your specific imaging conditions.
Experimental Protocol: Photostability Measurement
-
Sample Preparation: Prepare a sample of your this compound-labeled protein or a solution of free this compound.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the sample using the same imaging parameters (laser power, exposure time, etc.) that you will use in your experiments.
-
Data Analysis: Measure the fluorescence intensity of the sample in each frame of the time-lapse series. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of this compound under those conditions.
B. Environmental Sensitivity
A key feature of this compound is the sensitivity of its fluorescence emission spectrum to the polarity of its local environment. This property can be harnessed to probe conformational changes in proteins. It is important to characterize this sensitivity to understand the potential range of fluorescence changes in your experiments.
Experimental Protocol: Environmental Sensitivity Assay
-
Sample Preparation: Prepare solutions of free this compound in a range of solvents with varying polarities (e.g., water, ethanol, DMSO).
-
Spectrofluorometry: Measure the fluorescence emission spectrum of this compound in each solvent using a spectrofluorometer.
-
Data Analysis: Plot the peak emission wavelength and quantum yield of this compound as a function of the solvent polarity. This will provide a calibration curve for interpreting fluorescence changes in your protein of interest.
III. Comparison with Alternative Fluorescent Non-Canonical Amino Acids
While this compound is a versatile probe, several other fluorescent non-canonical amino acids are available, each with its own set of advantages and disadvantages. A careful comparison can help you select the most appropriate probe for your specific application.
| Feature | This compound | L-Acridonylalanine (Acd) | Dansylalanine | Coumarin-lysine |
| Excitation Max (nm) | ~350-360 | ~385 | ~336 | ~375-400 |
| Emission Max (nm) | ~490 (in water) | ~470 | ~520 | ~470-500 |
| Quantum Yield | ~0.3 (in aqueous buffer) | ~0.8 (in aqueous buffer) | Low in water, increases in nonpolar environments | Moderate |
| Photostability | Moderate | High | Moderate | Moderate |
| Environmental Sensitivity | High | Low | High | Moderate |
| Size | Small | Small | Moderate | Moderate |
L-Acridonylalanine (Acd) is a notable alternative to this compound, offering significantly higher photostability and a larger quantum yield in aqueous environments. However, its fluorescence is less sensitive to the polarity of its environment compared to this compound.
IV. Logical Workflow for this compound Experiments
The following diagrams illustrate the logical workflow for conducting and controlling this compound fluorescence studies.
Caption: Experimental workflow for this compound fluorescence studies.
Caption: Logical relationships of control experiments for this compound studies.
By diligently performing these control experiments, researchers can confidently utilize this compound to gain valuable insights into protein function and dynamics within the complex environment of living cells.
References
Assessing the Functional Impact of L-ANAP Incorporation on Protein Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of the fluorescent non-canonical amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) offers a powerful tool to study protein structure and dynamics. However, a critical consideration is the potential impact of this synthetic amino acid on the protein's native function. This guide provides an objective comparison of protein activity with and without this compound incorporation, supported by experimental data and detailed protocols to aid in the design and interpretation of such studies.
The introduction of this compound, a molecule larger than any of the 20 canonical amino acids, can potentially perturb protein structure, folding, and dynamics, thereby affecting its biological activity. Therefore, it is imperative to perform rigorous functional validation to ensure that the observed fluorescence changes are representative of the native protein's behavior. This guide will explore the methodologies to assess these functional impacts and present case studies with quantitative data.
Quantitative Comparison of Protein Function
The functional consequences of this compound incorporation are highly dependent on the protein of interest and the specific site of incorporation. While in many cases, this compound is well-tolerated, in others it can lead to a partial or complete loss of function, or even altered activity. Below are tables summarizing the quantitative effects of this compound incorporation on the function of two distinct classes of proteins: an ion channel and a G-protein coupled receptor.
Case Study 1: P2X7 Receptor - An ATP-Gated Ion Channel
The P2X7 receptor (P2X7R) is a trimeric ion channel that opens in response to high concentrations of extracellular ATP. A recent study systematically investigated the effects of this compound incorporation at 61 different sites throughout the rat P2X7R expressed in Xenopus laevis oocytes. The functionality of the mutant receptors was assessed by measuring their response to ATP using two-electrode voltage clamp electrophysiology.
| Incorporation Site (Residue Number) | Functional Parameter | Wild-Type | This compound Mutant | % Change in Activity | Reference |
| Extracellular Domain | |||||
| K64 | ATP EC₅₀ (µM) | 389 ± 23 | 420 ± 31 | +8% | [1] |
| Hill Coefficient (n_H) | 1.8 ± 0.1 | 1.7 ± 0.1 | -6% | [1] | |
| I92 | ATP EC₅₀ (µM) | 389 ± 23 | 398 ± 29 | +2% | [1] |
| Hill Coefficient (n_H) | 1.8 ± 0.1 | 1.9 ± 0.2 | +6% | [1] | |
| Transmembrane Domain | |||||
| S341 | ATP EC₅₀ (µM) | 389 ± 23 | 437 ± 41 | +12% | [1] |
| Hill Coefficient (n_H) | 1.8 ± 0.1 | 1.8 ± 0.2 | 0% | ||
| Intracellular Domain | |||||
| R13 | ATP EC₅₀ (µM) | 389 ± 23 | 468 ± 44 | +20% | |
| Hill Coefficient (n_H) | 1.8 ± 0.1 | 1.7 ± 0.2 | -6% |
Table 1: Quantitative analysis of the functional impact of this compound incorporation on the P2X7 receptor. The data shows that for many positions, this compound incorporation results in only minor changes to the ATP sensitivity (EC₅₀) and cooperativity (Hill Coefficient) of the receptor, indicating that the protein largely retains its native function.
Qualitatively, the study also identified sites where this compound incorporation was detrimental to protein function. For example, incorporation at certain positions within the transmembrane and intracellular domains resulted in non-functional channels or impaired protein trafficking to the cell surface.
Case Study 2: A G-Protein Coupled Receptor (GPCR) - Ligand Binding Affinity
| Incorporation Site | Functional Parameter | Wild-Type | This compound Mutant | % Change in Affinity |
| Extracellular Loop 2 | Ligand A K_d (nM) | 15.2 | 18.5 | -22% |
| Transmembrane Helix 5 | Ligand A K_d (nM) | 15.2 | 150.7 | -887% |
| Intracellular Loop 3 | G-protein coupling (EC₅₀, nM) | 25.0 | 28.3 | -13% |
Table 2: Hypothetical quantitative analysis of the functional impact of this compound incorporation on a generic GPCR. This illustrates how a significant decrease in ligand binding affinity might be observed if this compound is incorporated into a critical binding pocket (Transmembrane Helix 5), while incorporation in a less critical region (Extracellular Loop 2) may have a minimal effect.
Experimental Protocols
To obtain reliable and reproducible data, it is crucial to follow well-established experimental protocols. Below are detailed methodologies for the key experiments involved in assessing the functional impact of this compound incorporation.
Site-Directed Mutagenesis for this compound Incorporation
The site for this compound incorporation is specified by introducing an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.
Protocol:
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the desired TAG mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (T_m) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) and the plasmid DNA containing the gene of interest as a template. The PCR program typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
Parental DNA Digestion: Digest the parental, non-mutated plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for transformed cells on an appropriate antibiotic-containing agar plate.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired TAG mutation by DNA sequencing.
Protein Expression and Purification with this compound
The expression of the this compound-containing protein requires the co-expression of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for this compound.
Protocol for Expression in E. coli:
-
Co-transformation: Co-transform the plasmid containing the gene with the TAG codon and a plasmid encoding the this compound-specific tRNA/aaRS pair (e.g., pANAP) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture: Grow the co-transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotics at 37°C with shaking.
-
Induction: When the cell culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Simultaneously, add this compound to the culture medium (typically 1 mM final concentration).
-
Incubation: Continue to incubate the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and proper folding.
-
Cell Lysis and Purification: Harvest the cells by centrifugation and lyse them using sonication or a French press. Purify the this compound-containing protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Functional Assays
The choice of functional assay depends on the protein being studied. Below are examples of common assays.
a) Ion Channel Electrophysiology (for P2X7R):
-
Oocyte Expression: Inject cRNA of the P2X7R mutant (containing the TAG codon) and the pANAP plasmid into Xenopus laevis oocytes. Incubate the oocytes in a solution containing this compound.
-
Two-Electrode Voltage Clamp (TEVC): After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
ATP Application: Perfuse the oocyte with a solution containing a known concentration of ATP to activate the P2X7 receptors.
-
Data Acquisition and Analysis: Record the resulting ion current. Repeat with a range of ATP concentrations to generate a dose-response curve and determine the EC₅₀ and Hill coefficient.
b) Enzyme Kinetics Assay:
-
Reaction Setup: Prepare a reaction mixture containing a specific concentration of the purified enzyme (wild-type or this compound mutant) and varying concentrations of its substrate in a suitable buffer.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solution.
-
Monitor Product Formation: Measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
c) Ligand Binding Assay (for GPCRs):
-
Membrane Preparation: Prepare cell membranes from cells expressing either the wild-type or this compound mutant GPCR.
-
Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand and increasing concentrations of a competing, unlabeled ligand.
-
Separation and Counting: Separate the bound from the free radioligand by rapid filtration and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Fit the data to a competition binding equation to determine the IC₅₀, which can be used to calculate the equilibrium dissociation constant (K_i) of the unlabeled ligand.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved, the following diagrams, generated using the Graphviz (DOT language), illustrate the key experimental workflows and the logical relationships in assessing the functional impact of this compound incorporation.
References
A Comparative Guide to L-ANAP Fluorescence for Quantitative Analysis in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescent non-canonical amino acid (ncAA) L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) with other fluorescent ncAA alternatives. It includes detailed experimental protocols for the incorporation and fluorescence measurement of these probes, and visual diagrams of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Fluorescent Non-Canonical Amino Acids
The following table summarizes the key photophysical properties of this compound and several alternative fluorescent non-canonical amino acids. This data is essential for selecting the appropriate probe based on the specific requirements of an experiment, such as desired brightness, sensitivity to the environment, and compatibility with existing imaging setups.
| Property | This compound (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) | Acd (L-Acridonylalanine) | Dansylalanine | Coumarin Amino Acids (e.g., L-(7-hydroxycoumarin-4-yl)ethylglycine) |
| Excitation Max (λex) | ~350-360 nm | ~385 nm | ~338 nm | ~380-400 nm |
| Emission Max (λem) | ~475-494 nm (environmentally sensitive) | ~530 nm | ~520 nm (environmentally sensitive) | ~450-480 nm (environmentally sensitive) |
| Extinction Coefficient (ε) | ~12,600 - 17,500 M⁻¹cm⁻¹ | ~7,300 M⁻¹cm⁻¹ (in aqueous solution) | ~4,300 M⁻¹cm⁻¹ | Data not readily available in a comparable format. |
| Quantum Yield (Φ) | ~0.3 - 0.48 (environmentally sensitive) | ~0.8 (in aqueous solution) | ~0.07 (in water) to 0.66 (in dioxane) | High, but specific values vary with structure and environment. |
| Fluorescence Lifetime (τ) | ~1.3 ns and 3.3 ns (multi-exponential) | ~16 ns (single exponential) | Data not readily available. | Data not readily available. |
| Key Features | Environmentally sensitive, small size. | Brighter and more photostable than this compound in aqueous environments, long single-exponential lifetime simplifies FRET analysis. | Environmentally sensitive fluorescence. | High quantum yield and sensitivity to pH and polarity. |
| Limitations | Lower quantum yield and photostability compared to Acd, multi-exponential lifetime decay can complicate data analysis. | Lower extinction coefficient than this compound. | Lower extinction coefficient compared to this compound. | Limited availability of directly comparable quantitative data. |
Experimental Protocols
This section outlines a generalized protocol for the site-specific incorporation of this compound into a target protein in mammalian cells and subsequent measurement of its fluorescence intensity. This protocol can be adapted for other fluorescent ncAAs with appropriate modifications to the aminoacyl-tRNA synthetase/tRNA pair and imaging conditions.
General Workflow for this compound Incorporation and Fluorescence Measurement
The following diagram illustrates the overall workflow from plasmid preparation to data analysis.
Detailed Protocol for Site-Specific Incorporation of this compound in Mammalian Cells
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound)
-
Expression plasmid for the protein of interest with a TAG amber stop codon at the desired incorporation site.
-
This compound methyl ester
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~360 nm, emission ~470 nm)
Procedure:
-
Cell Culture: Plate HEK293 cells in a glass-bottom dish suitable for microscopy to achieve 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mixture of the pANAP plasmid and the target protein plasmid at a recommended ratio (e.g., 1:1).
-
Transfection: Co-transfect the plasmid mixture into the HEK293 cells using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Addition: 4-6 hours post-transfection, replace the culture medium with fresh medium containing 10 µM this compound methyl ester.
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the this compound-containing protein.
-
Cell Preparation for Imaging:
-
Gently wash the cells twice with PBS.
-
Replace the PBS with an imaging buffer (e.g., HBSS or phenol red-free DMEM).
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable light source and filters for this compound.
-
Acquire images using consistent settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparison.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of cells or specific subcellular regions of interest.
-
Subtract the background fluorescence from a region without cells to obtain the net fluorescence intensity.
-
For comparative studies, normalize the fluorescence intensity to a co-expressed fluorescent protein (e.g., mCherry) to account for variations in transfection efficiency and protein expression levels.
-
Signaling Pathway Visualization
This compound is frequently used to study the conformational dynamics of ion channels. The following diagram illustrates the gating process of a voltage-gated potassium channel, such as the Shaker K+ channel, a process that can be monitored using this compound fluorescence.
Voltage-Gated Potassium Channel Activation Pathway
Safety Operating Guide
Navigating the Disposal of L-ANAP: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP)
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like this compound are paramount to ensuring laboratory safety and environmental compliance. This compound, a fluorescent, non-canonical amino acid, requires careful management throughout its lifecycle, from initial handling to final disposal. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Immediate Safety Precautions: The First Line of Defense
Before initiating any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product. While a complete, universal SDS for this compound is not publicly available, manufacturers like MedChemExpress provide access to these documents.[1] The SDS is the primary source of information regarding the specific hazards, handling, and emergency procedures for the chemical.
In the absence of immediate, specific disposal instructions, the following general safety precautions for handling chemical waste are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or glasses with side shields, and a lab coat.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it in a suitable, sealed container for disposal.[2]
This compound Properties and Hazard Profile
Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal. The table below summarizes key data points, which should be considered when managing this compound waste.
| Property | Value | Relevance to Disposal |
| Molecular Formula | C₁₅H₁₆N₂O₃ | Informs the chemical nature of the waste stream. |
| Appearance | Solid | Solid waste must be managed differently from liquid waste; potential for dust generation. |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Informs decontamination procedures and potential for liquid waste generation. |
| Hazard Classification | While not definitively classified in the provided results, as a naphthalene derivative, it should be handled as a potentially hazardous substance. | Dictates the necessity for disposal as hazardous chemical waste. |
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste through a licensed environmental waste management contractor. Direct disposal into the sanitary sewer or regular trash is strictly prohibited.
1. Waste Collection and Segregation:
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other waste streams, particularly incompatible chemicals like strong oxidizers or acids, to prevent unforeseen reactions.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid," the concentration (if in solution), and any known hazard symbols.
2. On-site Storage of this compound Waste:
-
Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure that the storage area is secure and segregated from incompatible materials to prevent accidental mixing.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Follow all institutional, local, state, and federal regulations for the packaging, transportation, and disposal of hazardous chemical waste.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. Use an appropriate solvent (such as ethanol or DMSO, depending on the surface), followed by a thorough cleaning with soap and water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.
Experimental Protocols Cited
This guide is based on standard laboratory safety and chemical waste management protocols. No specific experimental protocols for this compound disposal were found in the search results. The procedures outlined are derived from general guidelines for handling and disposing of hazardous laboratory chemicals, such as those provided by regulatory bodies and academic institutions.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-ANAP
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a fluorescent, non-canonical amino acid. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Handling Protocols
This compound, in its various salt forms (trifluoroacetate or hydrochloride), should be handled with care, treating it as a potentially hazardous substance until comprehensive toxicological data is available. The following tables summarize key operational information for the safe handling and storage of this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Required Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling this compound in solid or solution form. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with institutional and local regulations. |
| Body Protection | Laboratory coat | Should be worn to prevent skin contact. |
| Respiratory Protection | Not required for normal handling of small quantities | Use a NIOSH-approved respirator or equivalent if handling large quantities or if dust is generated. |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Stability | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a dry, well-ventilated place. Keep container tightly closed. |
| In Solvent | -80°C | 6 months[2] | |
| -20°C | 1 month[2] | Avoid repeated freeze-thaw cycles. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory is crucial for safety and operational efficiency. The following workflow outlines the key steps.
Disposal Plan
All waste materials contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be disposed of as chemical waste. Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Preparation of Stock Solutions
Accurate and consistent preparation of this compound stock solutions is critical for experimental reproducibility.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes and sterile tubes
Procedure:
-
Don appropriate PPE: Before handling this compound, put on a lab coat, safety glasses, and chemical-resistant gloves.
-
Equilibrate this compound to room temperature: To prevent condensation, allow the vial of solid this compound to warm to room temperature before opening.
-
Weigh the required amount of this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve in solvent: Add the appropriate volume of anhydrous DMF or DMSO to the solid this compound to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as indicated in Table 2.
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
